molecular formula C12H22O2 B1624143 Dodecanedial CAS No. 38279-34-4

Dodecanedial

Cat. No.: B1624143
CAS No.: 38279-34-4
M. Wt: 198.3 g/mol
InChI Key: SZCGBFUWBCDIEA-UHFFFAOYSA-N
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Description

Dodecanedial, with the molecular formula C12H22O2, is a linear aliphatic dialdehyde compound of significant interest in various research fields. As a compound featuring two reactive aldehyde groups, it serves as a versatile building block in organic synthesis and materials science. Its applications include its use as a crosslinking agent in polymer chemistry and as a key intermediate in the synthesis of macrocyclic compounds and fragrance ingredients. The specific mechanisms of action for this compound are application-dependent but often involve condensation or nucleophilic addition reactions at the carbonyl sites. Researchers value this dialdehyde for its potential in developing new materials and chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

dodecanedial
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGBFUWBCDIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC=O)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191660
Record name Dodecanedial
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Molecular Weight

198.30 g/mol
Source PubChem
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CAS No.

38279-34-4
Record name Dodecanedial
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Record name Dodecanedial
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Record name Dodecanedial
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Record name Dodecanedial
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Foundational & Exploratory

Architecting Soft Matter: A Technical Guide to Long-Chain Aliphatic Dialdehydes in Polymer Synthesis

[1]

Executive Summary: The Hydrophobic Advantage

Long-chain aliphatic dialdehydes (


1glutaraldehyde (

)
hydrophobicitycrystallinitytunable reactivity1

For researchers in drug delivery and tissue engineering, these molecules solve a fundamental problem: How to introduce acid-labile sensitivity (via acetalization) or dynamic covalent crosslinking (via Schiff base formation) without introducing the high toxicity associated with small-molecule aldehydes. [1]

This guide details the synthesis, polymerization, and application of 1,12-dodecanedial , the archetype of this class, providing a self-validating roadmap for laboratory implementation.[1]

Comparative Analysis: vs.

The following table contrasts the industry-standard crosslinker with the long-chain alternative to highlight the shift in material properties.

FeatureGlutaraldehyde (

)
1,12-Dodecanedial (

)
Physical State (RT) Liquid (Volatile)Solid (Crystalline)
Solubility Water SolubleHydrophobic (Soluble in DCM, THF)
Cytotoxicity High (Leaches easily)Low (Solid-state stability)
Reactivity Rapid, often uncontrolledControlled, requires catalysis
Polymer

High (Rigid crosslinks)Low (Flexible, aliphatic spacers)
Primary Use Fixation, disinfectionBiodegradable polymers, hydrophobic blocks

Monomer Synthesis: The Swern Protocol

Commercially available long-chain dialdehydes are often impure due to oxidation (forming carboxylic acids).[1] In-situ synthesis from the corresponding diol is the gold standard for polymer-grade purity.[1]

Protocol: Swern Oxidation of 1,12-Dodecanediol

Objective: Convert 1,12-dodecanediol to 1,12-dodecanedial.[1] Mechanism: Activation of DMSO with oxalyl chloride, followed by alkoxysulfonium ylide formation and intramolecular elimination.[1]

Reagents
  • 1,12-Dodecanediol (10 mmol, 2.02 g)[1]

  • Oxalyl Chloride (24 mmol, 2.05 mL)[1]

  • DMSO (48 mmol, 3.40 mL)[1]

  • Triethylamine (

    
    ) (100 mmol, 14 mL)[1]
    
  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology
  • Activation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve oxalyl chloride in 50 mL anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO dropwise over 15 minutes. Critical: Maintain temperature below -60°C to prevent explosive decomposition of the intermediate.[1] Stir for 15 minutes.

  • Substrate Addition: Dissolve 1,12-dodecanediol in 20 mL DCM and add dropwise to the reaction mixture. The solution will become cloudy. Stir for 45 minutes at -78°C.

  • Elimination: Add

    
     dropwise.[1] The reaction will turn into a thick white suspension. Allow the mixture to warm to 0°C  over 1 hour.
    
  • Quench & Workup: Pour into ice-cold water (100 mL). Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (remove excess amine), saturated

    
    , and brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from cold hexane to obtain white needles.[1]
    
    • Yield Target: >85%

    • Validation:

      
      -NMR (CDCl3): Aldehyde proton doublet/singlet at 9.76 ppm . Absence of alcohol protons.
      

Polymerization: Polyacetal Synthesis

Long-chain dialdehydes are ideal for synthesizing acid-degradable polyacetals via step-growth polymerization with diols.[1] These polymers hydrolyze in the acidic environment of endosomes (pH 5.0), releasing the payload.

Workflow Visualization

The following diagram illustrates the synthesis pathway from monomer generation to polymer application.

SynthesisWorkflowDiol1,12-Dodecanediol(Precursor)SwernSwern Oxidation(-78°C, DMSO, COCl2)Diol->SwernOxidationDialdehyde1,12-Dodecanedial(Monomer)Swern->DialdehydePurificationPolymerizationAcid-CatalyzedPolycondensationDialdehyde->Polymerization+ Diol (e.g., PEG)PolyacetalPolyacetal(pH-Sensitive Polymer)Polymerization->Polyacetal- H2O (Dean-Stark)DegradationHydrolysis (pH < 5.0)Drug ReleasePolyacetal->DegradationEndosomal Environment

Figure 1: Synthetic workflow from diol precursor to biodegradable polyacetal.[1][2][3][4][5]

Protocol: Step-Growth Polycondensation

Reaction:

1
  • Setup: Equip a 100 mL 2-neck flask with a Dean-Stark trap and condenser.

  • Loading: Add 1,12-dodecanedial (5 mmol) and PEG-400 (5 mmol).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.05 mmol, 1 mol%).

  • Solvent: Add Toluene (30 mL). Note: Toluene is required for azeotropic removal of water.

  • Reflux: Heat to reflux (110°C). Water evolution indicates reaction progress.[1] Continue for 24 hours.

  • Isolation: Cool to RT. Neutralize with

    
     (excess). Precipitate into cold diethyl ether.
    
  • Characterization: GPC for molecular weight (

    
    ).[1] 
    
    
    -NMR will show the acetal methine proton at ~4.6-4.8 ppm .[1]

Mechanism of Action: Acid-Triggered Degradation

The utility of these polymers lies in their degradation mechanism. The acetal linkage formed by the long-chain dialdehyde is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in acidic tumor microenvironments or intracellular compartments.[1]

AcetalHydrolysisPolymerPolyacetal Backbone(Hydrophobic)ProtonationProtonation of Oxygen(Acidic pH)Polymer->ProtonationH+CleavageC-O Bond Cleavage(Rate Limiting)Protonation->CleavageResonance StabilizationProductsAldehyde + Diol(Renal Clearance)Cleavage->Products+ H2O

Figure 2: Mechanism of acid-catalyzed polyacetal hydrolysis.[1]

Applications in Drug Development

pH-Sensitive Nanocarriers

Polymers derived from 1,12-dodecanedial form solid nanoparticles via nanoprecipitation.[1]

  • Payload: Hydrophobic drugs (e.g., Paclitaxel) encapsulate efficiently in the lipid-like domains created by the

    
     chain.[1]
    
  • Trigger: Upon endocytosis, the drop in pH causes the particle to disassemble, releasing the drug.

Tissue Engineering Scaffolds

Reaction with amine-rich biopolymers (Collagen, Chitosan) via Schiff base formation .[1]

  • Advantage: The long alkyl chain acts as a flexible spacer, reducing the brittleness often seen with glutaraldehyde-crosslinked tissues.[1]

  • Biocompatibility: The degradation products (long-chain fatty acids/alcohols) are metabolically integrated or excreted with lower acute toxicity than short-chain aldehydes.[1]

Troubleshooting & Storage

  • Oxidation Risk: Long-chain dialdehydes oxidize to dicarboxylic acids (e.g., 1,12-dodecanedioic acid) upon air exposure.[1]

    • Detection: Appearance of a broad OH stretch (2500-3300

      
      ) in IR.[1]
      
    • Prevention: Store under Nitrogen/Argon at -20°C.

  • Solubility: If the monomer precipitates during polymerization, switch solvent to Chloroform or THF , but use molecular sieves (3Å) instead of Dean-Stark for water removal.

References

  • Swern Oxid

    • Omura, K., & Swern, D. (1978).[1] Oxidation of alcohols by "activated" dimethyl sulfoxide.[4][6][7] a preparative, steric and mechanistic study.[1] Tetrahedron, 34(11), 1651-1660.[1]

    • [1]

  • Polyacetals in Drug Delivery

    • Tomlinson, R., et al. (2002).[1] Pendent chain PEGylated polyacetals for controlled drug delivery. Bioconjugate Chemistry, 13(5), 1159-1162.[1]

    • [1]

  • Toxicity of Glutaraldehyde vs.

    • Gough, J. E., et al. (2002).[1] Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. Journal of Biomedical Materials Research, 61(1), 121-130.[1]

    • [1]

  • Synthesis of Long-Chain Diols (Precursors)

    • Hsieh, S. C., et al. (2018).[1][8] Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli.[1][3][8] Applied and Environmental Microbiology, 84(9).[1]

    • [1]

Hydrophobic Cross-Linking Agents for Biopolymer Engineering: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from hydrophilic to hydrophobic cross-linking strategies represents a paradigm shift in biopolymer engineering. While traditional aqueous cross-linkers (e.g., glutaraldehyde, genipin) stabilize hydrogels, they often fail to provide the moisture barrier properties, mechanical resilience in wet environments, or compatibility with hydrophobic drug payloads required for advanced therapeutics.

This technical guide focuses on hydrophobic cross-linking agents —specifically isocyanates (HMDI, IPDI) and acyl chlorides—which introduce hydrophobic domains into hydrophilic backbones (gelatin, chitosan, collagen). This modification alters the hydrophilic-lipophilic balance (HLB), enabling the creation of amphiphilic networks that exhibit superior stability, reduced swelling ratios, and controlled release kinetics for lipophilic active pharmaceutical ingredients (APIs).

Part 1: Mechanistic Foundations

The Hydrophobic Advantage

Hydrophilic biopolymers (proteins, polysaccharides) naturally swell and degrade rapidly in physiological fluids. Hydrophobic cross-linking agents mitigate this by:

  • Steric Shielding: Introducing bulky hydrophobic spacers (e.g., hexamethylene chains) that repel water molecules from the cross-link site.

  • Urea/Urethane Stability: Forming bonds that are thermodynamically more stable and resistant to hydrolysis than the Schiff bases formed by aldehydes.

  • Amphiphilic Modulation: Creating hydrophobic "pockets" within the matrix, essential for loading hydrophobic drugs (e.g., Paclitaxel, Dexamethasone).

Reaction Chemistry: Isocyanates

The primary class of hydrophobic cross-linkers is diisocyanates . Unlike aqueous cross-linkers, these require strict control of the reaction environment (often non-aqueous or emulsion-based) to prevent competitive hydrolysis.

Key Reaction:



(Formation of a stable Urea linkage)

If hydroxyl groups are targeted (e.g., in polysaccharides):



(Formation of a Urethane linkage)
Visualization of Cross-Linking Pathways

The following diagram illustrates the competitive kinetics between cross-linking and hydrolysis (a critical failure mode in protocol design).

CrosslinkingMechanism Iso Diisocyanate (R-N=C=O) Urea Stable Urea Linkage (Cross-link) Iso->Urea Primary Reaction (Fast in Organic Phase) Carbamic Carbamic Acid (Unstable) Iso->Carbamic Hydrolysis (Competes in Aqueous Phase) Amine Biopolymer Amine (Protein-NH2) Amine->Urea Water Water (H2O) Water->Carbamic AmineByprod Amine Byproduct (No Cross-link) Carbamic->AmineByprod CO2 CO2 Gas Carbamic->CO2

Figure 1: Competitive reaction pathways for isocyanate cross-linkers. Success depends on suppressing the hydrolysis pathway (red dashed lines) via solvent selection or phase separation.

Part 2: Key Hydrophobic Agents & Selection Matrix

The choice of agent depends on the required hydrophobicity (LogP), toxicity profile, and target polymer functional groups.

AgentChemical NameLogP (Hydrophobicity)Target GroupPrimary ApplicationToxicity Note
HMDI Hexamethylene diisocyanate~3.2Amines (Lysine)Collagen scaffolds, Gelatin microspheresModerate; non-cytotoxic after quenching.
IPDI Isophorone diisocyanate~3.8Amines / HydroxylsPolyurethane-biopolymer hybridsLower volatility than HMDI; safer handling.
TPC Terephthaloyl chloride~2.8AminesInterfacial capsules (Nylon-shell)Acid byproduct (HCl) requires neutralization.
BDDE 1,4-Butanediol diglycidyl ether~0.6Hydroxyls / AminesHyaluronic acid fillersLow toxicity; slower reaction kinetics.

Expert Insight: HMDI is the gold standard for creating long-term stable collagen/gelatin implants. Its aliphatic chain imparts flexibility, unlike the rigid aromatic rings of TPC.

Part 3: Methodologies & Protocols

Protocol A: HMDI Cross-Linking of Gelatin Microspheres (Inverse Emulsion)

Context: This protocol uses an inverse emulsion (Water-in-Oil) to introduce the hydrophobic cross-linker (HMDI) through the continuous oil phase. This minimizes HMDI hydrolysis while effectively cross-linking the hydrophilic gelatin droplets.

Materials:

  • Biopolymer Phase: Gelatin Type A (10% w/v in water).

  • Continuous Phase: Corn oil or Paraffin oil containing 1% Span 80 (surfactant).

  • Cross-linker: HMDI (neat).

  • Quenching Agent: Glycine solution (1M) or Ethanol.

Step-by-Step Workflow:

  • Emulsification:

    • Heat Gelatin solution to 50°C.

    • Add Gelatin solution dropwise to the Oil/Surfactant phase (Ratio 1:10 v/v) under high-shear stirring (1000 RPM) to form W/O emulsion.

    • Critical Control Point: Maintain temperature at 50°C to prevent premature gelation of droplets.

  • Cross-linking Initiation:

    • Cool the emulsion to 5°C to physically set the gelatin droplets (sol-gel transition).

    • Add HMDI pre-dissolved in a small volume of oil to the continuous phase.

    • Dosage: 0.5 mL HMDI per gram of dry gelatin.

  • Reaction Phase:

    • Stir at 500 RPM for 12–24 hours at 4°C.

    • Mechanism:[1][2][3][4][5][6][7] HMDI diffuses from the oil phase to the oil-water interface and penetrates the gelled droplets, cross-linking amine groups.

  • Washing & Recovery:

    • Decant oil. Wash microspheres 3x with Isopropanol (to remove residual HMDI and oil).

    • Wash 3x with distilled water.

    • Lyophilize for storage.

Protocol B: Interfacial Cross-Linking of Chitosan (Capsule Formation)

Context: Used to create a rigid, hydrophobic shell around a liquid core (e.g., for encapsulating enzymes or liquid drugs).

Materials:

  • Aqueous Phase: Chitosan (2% w/v in 1% Acetic Acid).

  • Organic Phase: Cyclohexane/Chloroform (4:1 mixture).

  • Cross-linker: Terephthaloyl Chloride (TPC).

Workflow Visualization:

InterfacialProtocol Step1 1. Aqueous Phase Prep (Chitosan + API) Step2 2. Emulsification (W/O Emulsion in Cyclohexane) Step1->Step2 Step3 3. Addition of Cross-linker (TPC in Organic Phase) Step2->Step3 Step4 4. Interfacial Reaction (Polymerization at Droplet Surface) Step3->Step4 Diffusion Control Step5 5. Neutralization & Wash (Remove HCl byproduct) Step4->Step5

Figure 2: Workflow for interfacial polymerization. The reaction occurs strictly at the droplet boundary, creating a membrane.

Technical Note on Causality: The use of Terephthaloyl Chloride releases HCl as a byproduct. In the chitosan system, this byproduct is advantageous as it maintains the protonation of chitosan amines (preventing precipitation) until the shell is fully formed. However, a final wash with a weak buffer (pH 7.4) is mandatory to neutralize the capsule for biological use.

Part 4: Applications in Drug Development

Sustained Release of Hydrophobic APIs

Hydrophobic cross-linking creates a matrix with reduced water uptake (swelling ratio).

  • Mechanism: High cross-linking density with hydrophobic spacers reduces the mesh size and creates hydrophobic interactions with the drug.

  • Result: Slower diffusion of hydrophobic drugs (e.g., Ibuprofen, Paclitaxel) compared to glutaraldehyde-crosslinked networks.

Tissue Engineering Scaffolds

Collagen scaffolds cross-linked with HMDI show:

  • Enhanced Biostability: Resistance to collagenase degradation is increased by 40–60% compared to thermal cross-linking.

  • Cytocompatibility: Unlike glutaraldehyde, HMDI-crosslinked scaffolds (after washing) support fibroblast proliferation without toxic leaching.

References

  • Zeugolis, D. I., et al. (2009). "Cross-linking of extruded collagen fibers - A comparison between glutaraldehyde and isocyanates." Journal of Biomedical Materials Research Part A. Link

  • Penta, K., et al. (2025). "Chemical Crosslinking of Acid Soluble Collagen Fibres." PMC. Link

  • Grover, C. N., et al. (2012). "Crosslinking mechanisms of gelatin and their impact on hydrogel properties." Macromolecular Bioscience. Link

  • Hemshekhar, M., et al. (2016). "Emerging Roles of Isocyanates in Biomedical Applications." Journal of Materials Science: Materials in Medicine. Link

  • Sionkowska, A., et al. (2021). "Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents." International Journal of Molecular Sciences. Link

Sources

Engineering Bio-Based Long-Chain Aldehyde Precursors: Biocatalytic Strategies and Downstream Integration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Engineering Bio-Based Long-Chain Aldehyde Precursors Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Professionals

Executive Summary

Long-chain aldehydes (LCAs, C8–C20+) are potent electrophiles serving as critical intermediates for pheromones, fragrances (e.g., dodecanal), and pharmaceutical synthons. Traditionally synthesized via the oxidation of alcohols or reduction of acid chlorides—processes fraught with harsh reagents and poor selectivity—LCAs are increasingly targeted via biocatalysis.

This guide details the engineering of microbial cell factories for LCA production. It focuses on the Carboxylic Acid Reductase (CAR) pathway, the mitigation of endogenous aldehyde reductase activity (the "RARE" strain logic), and In Situ Product Removal (ISPR) systems required to overcome cytotoxicity and volatility.

The Biocatalytic Core: Carboxylic Acid Reductases (CARs)

While Lipoxygenases (LOX) and Alcohol Oxidases (AlkOx) offer routes to aldehydes, Carboxylic Acid Reductases (EC 1.2.1.30) represent the most versatile platform for converting abundant fatty acid feedstocks directly into aldehydes without over-reduction to alcohols.[1][2][3][4]

Mechanism of Action

CARs are multi-domain enzymes (approx. 130 kDa) that function similarly to Non-Ribosomal Peptide Synthetases (NRPS).[5] They require ATP and NADPH and activation by a phosphopantetheinyl transferase (PPTase).[6][7]

The Catalytic Cycle:

  • Adenylation (A-Domain): ATP activates the fatty acid to an acyl-AMP intermediate.

  • Thiolation (PCP-Domain): The acyl group is transferred to the thiol of the phosphopantetheine arm (post-translationally attached to the Peptidyl Carrier Protein domain).

  • Reduction (R-Domain): NADPH reduces the thioester to the aldehyde, releasing it.[8]

Pathway Visualization

The following diagram illustrates the CAR mechanism and the requisite cofactor regeneration cycles.

CAR_Mechanism cluster_inputs Substrates cluster_enzyme CAR Enzyme Complex FattyAcid Fatty Acid (R-COOH) ADomain A-Domain (Adenylation) FattyAcid->ADomain ATP ATP ATP->ADomain NADPH NADPH RDomain R-Domain (Reduction) NADPH->RDomain Hydride Transfer PCPDomain PCP-Domain (Thiolation) ADomain->PCPDomain Acyl-AMP PCPDomain->RDomain Thioester Transfer Product Long-Chain Aldehyde RDomain->Product Byproducts AMP + PPi NADP+ RDomain->Byproducts PPTase PPTase (Activation) PPTase->PCPDomain 4'-PP attachment

Figure 1: The tri-domain mechanism of Carboxylic Acid Reductase (CAR), requiring ATP activation and NADPH reduction.[6]

Host Engineering: The "RARE" Strategy

The primary bottleneck in LCA production is not synthesis, but stability. E. coli and S. cerevisiae possess numerous promiscuous Aldehyde Reductases (AHRs) and Alcohol Dehydrogenases (ADHs) that rapidly reduce toxic aldehydes into alcohols.

Deletion Targets

To accumulate aldehydes, one must systematically delete these scavenging enzymes. The "RARE" (Reduced Aromatic Aldehyde Reduction) strain of E. coli serves as the foundational model [1].

Gene TargetFunctionRationale for Deletion
yqhD NADPH-dependent aldehyde reductaseBroad substrate specificity; major contributor to alcohol formation.
adhE Aldehyde-alcohol dehydrogenaseCatalyzes reversible conversion of acetyl-CoA to ethanol; scavenges long-chain aldehydes.
yjgB AHR (Aldo-keto reductase)Reduces aromatic and aliphatic aldehydes.
yahK NADPH-dependent aldehyde reductaseSecondary scavenger often active when yqhD is removed.
Metabolic Flux Diagram

The engineering logic requires balancing the "Push" (CAR expression) with the removal of the "Pull" (ADH/AHR activity) and the "Drain" (FadD degradation).

Metabolic_Flux cluster_legend Engineering Strategy Glucose Glucose FattyAcid Free Fatty Acid (Pool) Glucose->FattyAcid FAS II Pathway AcylCoA Acyl-CoA FattyAcid->AcylCoA FadD Aldehyde TARGET: Aldehyde FattyAcid->Aldehyde CAR (ATP/NADPH) Alcohol Alcohol (Byproduct) Aldehyde->Alcohol YqhD/AdhE FadD FadD (Beta-Oxidation) CAR CAR + PPTase YqhD YqhD/AdhE (Scavengers) Legend Red Dashed = Knockout Target Green Bold = Overexpression

Figure 2: Metabolic flux engineering. Key strategy involves deleting FadD (to prevent degradation) and YqhD/AdhE (to prevent reduction).

Experimental Protocol: Production of Dodecanal

This protocol describes the conversion of Lauric Acid (C12:0) to Dodecanal using an engineered E. coli host (e.g., E. coli K-12 MG1655


yqhD 

adhE).
Reagents & Strain Construction
  • Host: E. coli RARE strain.[9]

  • Plasmids:

    • pETDuet-1 containing car gene (from M. marinum) and sfp gene (PPTase from B. subtilis).

  • Media: M9 Minimal Media + 1% Glucose (to limit acetate production).

  • Organic Phase: Dodecane (10% v/v).

Step-by-Step Methodology

Step 1: Transformation and Pre-culture

  • Transform the RARE strain with the pCAR-SFP plasmid.

  • Plate on LB-Agar + Antibiotic (e.g., Carbenicillin). Incubate at 37°C overnight.

  • Inoculate a single colony into 5 mL LB + Antibiotic. Grow overnight.

Step 2: Induction and Biotransformation

  • Dilute overnight culture 1:100 into 50 mL M9 media in a 250 mL baffled flask.

  • Grow at 37°C until OD600 reaches 0.6–0.8.

  • Cool down to 20°C (Critical: CAR solubility is poor at high temps).

  • Induce with 0.5 mM IPTG.

  • Add Lauric Acid (substrate) to a final concentration of 5 mM (dissolved in ethanol).

  • Immediately add 5 mL (10% v/v) of Dodecane .

    • Why? This is the In Situ Product Removal (ISPR) step.[10] Dodecanal is volatile and toxic. The organic layer traps the hydrophobic aldehyde, pulling the equilibrium forward and protecting the cells [2].

Step 3: Incubation

  • Incubate at 20°C, 200 RPM for 16–24 hours.

Step 4: Extraction and Analysis

  • Centrifuge the culture to separate phases.

  • Recover the upper organic (dodecane) layer.

  • Dilute the organic layer in Ethyl Acetate (1:10).

  • Analyze via GC-MS using a non-polar column (e.g., DB-5).

    • Standard: Authentic Dodecanal.

    • Control: Strain without CAR plasmid (should show no product).

Comparative Analysis of Enzyme Classes

FeatureCarboxylic Acid Reductase (CAR)Alcohol Oxidase (AlkOx)Lipoxygenase (LOX)
Substrate Fatty Acids (Abundant)Fatty Alcohols (Expensive)PUFAs (Specific)
Cofactors ATP, NADPHO2 (H2O2 byproduct)O2
Product Specificity High (C8-C18)VariableHydroperoxides

Aldehydes
Thermodynamics Irreversible (ATP driven)IrreversibleIrreversible
Major Challenge Cofactor cost, StabilityH2O2 toxicityRegioselectivity

References

  • Kunjapur, A. M., et al. (2014). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli.[9] Journal of the American Chemical Society. [Link]

  • Akhtar, M. K., et al. (2013). Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities.[2] PNAS. [Link]

  • Peralta-Yahya, P. P., et al. (2012). Microbial engineering for the production of advanced biofuels. Nature. [Link]

Sources

The Architecture of Resilience: A Technical Guide to Sporopollenin-Inspired Polymer Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Nature's Blueprint for Ultimate Protection

In the realm of natural polymers, few can rival the extraordinary resilience of sporopollenin. This complex biopolymer constitutes the outer shell, or exine, of plant spores and pollen grains, a fortress designed to protect the fragile genetic cargo from a barrage of environmental insults, including desiccation, UV radiation, chemical degradation, and extreme mechanical stress.[1][2] Its remarkable chemical inertness is legendary, allowing it to survive in geological sediments for hundreds of millions of years, largely intact.[2] This inherent toughness, coupled with its intricate, species-specific micro-architectures, has made sporopollenin a subject of intense scientific curiosity and, more recently, a blueprint for the design of a new generation of robust, functional polymers.[3][4]

This technical guide is designed for researchers, materials scientists, and drug development professionals. It moves beyond a mere description of sporopollenin to provide a deep, actionable dive into the principles of designing and synthesizing sporopollenin-inspired polymers. We will explore the causal relationships between molecular structure and material properties, provide detailed, field-tested protocols for synthesis and characterization, and illuminate the pathway from polymer building block to functional application, with a particular focus on advanced drug delivery systems. This document serves as both a foundational text and a practical laboratory manual for harnessing the architectural wisdom of one of nature's most durable materials.

Part 1: Deconstructing the Archetype - The Chemistry of Sporopollenin

For over two centuries, the precise molecular structure of sporopollenin remained one of botany's great enigmas due to its extreme insolubility and resistance to chemical degradation.[5][6] Modern analytical techniques, however, have peeled back the layers of this mystery. It is now understood that sporopollenin is not a single, uniform polymer but a class of related materials.[7] The consensus points to a highly cross-linked macromolecule constructed from a mixture of long-chain fatty acids, phenylpropanoids, and other phenolic compounds.[7][8]

Recent detailed analysis of pine (Pinus rigida) sporopollenin has revealed a structure primarily composed of polyvinyl alcohol (PVA)-like units derived from aliphatic polyketides, cross-linked by C16 aliphatic chains via acetal linkages.[9] This "PVA-acetal" motif is a critical insight, as it provides a specific, replicable chemical strategy for biomimicry. It is this structural hypothesis that forms the rational basis for the synthetic analogues we will discuss.

Part 2: From Bio-Inspiration to Synthetic Realization

The core principle behind creating sporopollenin-inspired polymers is to mimic the robust, cross-linked architecture of the natural archetype using readily available synthetic precursors. The most successful and well-documented approach validates the "PVA-acetal" structural model by reacting a hydroxyl-rich polymer backbone with a difunctional crosslinker to form stable acetal bonds.[1][9]

The Design Rationale: Causality in Component Selection
  • The Backbone (Polyvinyl Alcohol - PVA): PVA is an ideal choice for the polymer backbone for several reasons. Firstly, its repeating hydroxyl groups directly mimic the proposed polyhydroxy aliphatic chains in natural sporopollenin.[9] Secondly, PVA is a well-characterized, commercially available, and biocompatible polymer, providing a reliable and safe foundation for biomedical applications. Finally, the molecular weight of the PVA can be varied, offering a direct handle to control the mechanical properties of the final cross-linked material.[9]

  • The Crosslinker (α,ω-Dialdehydes): To form the crucial acetal linkages, a crosslinker with two aldehyde groups at its termini (an α,ω-dialdehyde) is required. Each dialdehyde molecule can react with two pairs of hydroxyl groups on adjacent PVA chains, creating a stable, three-dimensional network. The choice of dialdehyde is a key determinant of the final polymer's properties:

    • Chain Length: Varying the carbon chain length of the dialdehyde directly controls the cross-linking density and the flexibility of the resulting network. Longer chains create a less dense, more flexible material, while shorter chains lead to a more rigid structure.[9]

    • Substituents: The dialdehyde chain can be functionalized with side groups to impart specific properties, such as adding aromatic moieties to mimic the p-coumaryl groups found in pine sporopollenin or to introduce new functionalities for further chemical modification.[1][4]

The following diagram illustrates the fundamental logic of this bio-inspired synthetic approach.

G N_PVA Polyhydroxy Aliphatic Backbone N_Bond Acetal Linkages N_PVA->N_Bond forms N_Linker Aliphatic & Phenolic Crosslinkers N_Linker->N_Bond Inspiration Bio-Inspiration S_PVA Polyvinyl Alcohol (PVA) Backbone S_Bond Synthetic Acetal Linkages S_PVA->S_Bond reacts with S_Linker α,ω-Dialdehyde Crosslinker S_Linker->S_Bond reacts with

Caption: Logical flow from natural sporopollenin structure to bio-inspired synthetic design.

Experimental Protocol: Synthesis of a Sporopollenin Analogue

This protocol describes the synthesis of a simplified sporopollenin analogue via the acid-catalyzed crosslinking of Polyvinyl Alcohol (PVA) with a C16 α,ω-dialdehyde (Hexadecanedial).

Materials:

  • Polyvinyl alcohol (PVA), avg. MW 90,000-100,000 g/mol

  • Hexadecanediol

  • Dess-Martin periodinane (DMP) or similar oxidizing agent

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Synthesis of Hexadecanedial (Crosslinker)

  • Dissolve hexadecanediol in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an oxidizing agent (e.g., 2.2 equivalents of DMP) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting diol is consumed.

  • Quench the reaction by adding a saturated solution of NaHCO₃.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude hexadecanedial via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure α,ω-dialdehyde. Self-Validation: Confirm purity and structure via ¹H NMR and ¹³C NMR spectroscopy.

Step 2: Polymer Crosslinking

  • Prepare a 5% (w/v) solution of PVA in anhydrous DMSO. This may require heating to ~90 °C with stirring to achieve full dissolution. Allow the solution to cool to room temperature.

  • In a separate vial, dissolve the synthesized hexadecanedial in a minimal volume of DMSO.

  • Add the dialdehyde solution to the PVA solution. The amount added determines the degree of crosslinking. For a 20% theoretical degree of crosslinking, use a 1:5 molar ratio of dialdehyde to PVA monomer units.

  • Add 2-3 drops of concentrated HCl to the mixture to catalyze the acetal formation.

  • Stir the mixture vigorously, then pour it into a petri dish or mold to create a film of the desired thickness.

  • Cure the polymer film in an oven at 55-60 °C for 2 hours. Causality: This temperature is a balance; it is sufficient to drive the crosslinking reaction efficiently without causing the acid-catalyzed decomposition of the DMSO solvent, which can lead to discoloration.[9]

  • After the initial curing, transfer the film to a vacuum oven and dry at 40 °C and ~250 torr for 72 hours to remove residual solvent and ensure complete reaction.

  • The resulting product is a nearly colorless, transparent, and robust sporopollenin-inspired polymer film. Self-Validation: Successful crosslinking is confirmed by the insolubility of the resulting film in DMSO or water.

The following diagram illustrates the chemical reaction workflow.

G PVA Polyvinyl Alcohol (PVA) in DMSO Mix Mix & Add HCl Catalyst PVA->Mix Dialdehyde α,ω-Dialdehyde in DMSO Dialdehyde->Mix Pour Pour into Mold Mix->Pour Cure Heat Cure (55-60°C, 2h) Pour->Cure Dry Vacuum Dry (40°C, 72h) Cure->Dry Final Sporopollenin Analogue Film Dry->Final

Caption: Experimental workflow for the synthesis of a sporopollenin analogue film.

Part 3: Material Characterization - Validating the Mimic

Thorough characterization is essential to confirm the successful synthesis of the sporopollenin analogue and to understand its physical properties.

Spectroscopic and Thermal Analysis
  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is a rapid method to confirm the formation of acetal crosslinks. Look for the appearance of a strong C-O stretching band around 1100 cm⁻¹, characteristic of the acetal group, and a corresponding decrease in the broad O-H stretching band from the PVA backbone.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Synthetic sporopollenin analogues typically show high thermal stability, with decomposition of the polymer backbone occurring at temperatures around 450 °C.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC helps to identify thermal transitions like the glass transition temperature (Tg). The absence of sharp melting peaks indicates an amorphous supramolecular structure, which is consistent with a highly cross-linked network.[9]

Mechanical Properties

The mechanical resilience of the synthetic analogues is a key measure of their success in mimicking natural sporopollenin. Compression testing is commonly used to determine these properties.

PropertyTypical Value RangeSignificance
Young's Modulus 97 - 230 MPa[6]Measures the material's stiffness or resistance to elastic deformation.
Hardness (Shore D) ~71[6]Indicates resistance to permanent indentation.
Hysteresis Ratio ~0.53[6]Represents the energy dissipated during a compression cycle; a higher value indicates significant energy absorption capacity.
Table 1: Summary of Mechanical Properties for Synthetic Sporopollenin Analogues.

Part 4: Applications in Drug Development - The Natural vs. The Synthetic

One of the most promising applications for both natural and synthetic sporopollenin-based materials is in drug delivery.[1] Here, we will discuss the two parallel approaches: using hollowed-out natural pollen shells (Sporopollenin Exine Capsules, or SECs) and fabricating delivery systems from the synthetic analogues.

The Natural Template: Sporopollenin Exine Capsules (SECs)

SECs are hollow, porous microcapsules produced by chemically removing the internal contents and inner cell wall from natural pollen grains.[5] Their uniform size, robustness, and biocompatibility make them ideal drug carriers.

4.1.1 Experimental Protocol: Extraction of SECs from Lycopodium clavatum

This protocol provides a streamlined, acidolysis-only method for producing clean, intact SECs.

Materials:

  • Lycopodium clavatum spores

  • Acetone

  • Phosphoric acid (H₃PO₄), 85% (v/v)

  • Deionized (DI) water

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Ethanol

Procedure:

  • Defatting: Weigh 100 g of L. clavatum spores and add them to 500 mL of acetone in a reflux setup. Reflux at 50 °C for 6 hours to remove lipids and pollenkitt from the surface. Filter the spores and allow them to air dry overnight.[5]

  • Acidolysis: Transfer the defatted spores to a 1 L PTFE flask. Add 500 mL of 85% phosphoric acid. Heat the suspension to 70 °C and stir for 30 hours. Causality: This single, controlled acidolysis step hydrolyzes and removes the cellulosic intine layer and the inner sporoplasmic contents without requiring a harsh alkaline step, which can damage the SECs.[5]

  • Filtration: Allow the mixture to cool, then carefully filter the SECs using a vacuum filtration setup.

  • Washing (Critical Step): A rigorous washing sequence is crucial to remove all residual acid and hydrolyzed biological material. Perform the following washes, filtering the SECs between each step:

    • Hot DI water (50 °C) x 5

    • 2 M HCl x 1

    • DI water x 5

    • 2 M NaOH x 1

    • DI water x 5

    • Acetone x 2

    • Ethanol x 2

  • Drying: Dry the clean SECs in a vacuum oven at 60 °C until a constant weight is achieved. Self-Validation: The final product should be a fine, pale-yellow powder. SEM imaging should confirm the retention of the characteristic spore morphology and the absence of internal material or surface debris.

4.1.2 Experimental Protocol: Drug Loading into SECs via Vacuum Loading

This method is effective for loading water-soluble molecules like the chemotherapeutic agent 5-Fluorouracil (5-FU) or model proteins like Bovine Serum Albumin (BSA).

Materials:

  • Purified SECs

  • Active Pharmaceutical Ingredient (API), e.g., 5-Fluorouracil

  • Appropriate solvent (e.g., DI water, ethanol/water mixture)

  • Vacuum desiccator or vacuum oven

Procedure:

  • Prepare a concentrated solution of the API in the chosen solvent.

  • Disperse a known mass of dry SECs into the API solution (e.g., 200 mg of SECs in 5 mL of solution).

  • Place the vial containing the suspension into a vacuum desiccator.

  • Apply a vacuum (~250 mmHg) for 15-30 minutes. Causality: The vacuum removes trapped air from the hollow interior of the SECs. When the vacuum is released, the atmospheric pressure forces the surrounding API solution into the capsules through their nano-sized pores.

  • Release the vacuum and allow the suspension to equilibrate for at least 2 hours with gentle agitation.

  • Collect the loaded SECs by filtration or centrifugation.

  • Wash the loaded SECs briefly with fresh solvent to remove any API adsorbed to the outer surface.

  • Dry the loaded SECs (lyophilization is preferred for sensitive biomolecules). Self-Validation: Loading efficiency can be determined by dissolving a known mass of loaded SECs, breaking them open (e.g., via sonication), and quantifying the released API using UV-Vis spectroscopy or HPLC.

4.1.3 Experimental Protocol: In Vitro Drug Release Study

This protocol simulates the release of a drug from SECs in the gastrointestinal tract.

Materials:

  • Drug-loaded SECs

  • Simulated Gastric Fluid (SGF): 0.1 M HCl, pH 1.2

  • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 7.4

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking water bath at 37 °C

Procedure:

  • Accurately weigh 10-20 mg of drug-loaded SECs and disperse them in 5 mL of SGF.

  • Transfer the suspension into a sealed dialysis bag.

  • Place the dialysis bag into a beaker containing 100 mL of SGF, serving as the receptor medium.

  • Place the entire setup in a shaking water bath at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2 hours), withdraw a 1 mL aliquot from the receptor medium and replace it with 1 mL of fresh, pre-warmed SGF.

  • After 2 hours, transfer the dialysis bag into a new beaker containing 100 mL of SIF to simulate the transition from the stomach to the intestine.

  • Continue sampling from the SIF at set intervals (e.g., 4, 6, 8, 12, 24 hours).

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

The following diagram outlines the workflow for preparing and testing SEC-based drug delivery systems.

G cluster_0 SEC Preparation & Loading cluster_1 In Vitro Evaluation Pollen Raw Pollen Grains Extract Extraction Protocol (Defatting, Acidolysis, Washing) Pollen->Extract SECs Hollow SECs Extract->SECs Load Drug Loading Protocol (e.g., Vacuum Loading) SECs->Load LoadedSECs Drug-Loaded SECs Load->LoadedSECs Release In Vitro Release Study (SGF & SIF) LoadedSECs->Release Analyze Quantify Drug Release (UV-Vis / HPLC) Release->Analyze Data Generate Release Profile Analyze->Data

Caption: Workflow for SEC drug delivery system development and evaluation.

Quantitative Drug Release Data

The release kinetics from SECs can be tuned. Uncoated SECs provide a burst release, while applying a polymer coating can achieve sustained or targeted release.

DrugCarrier SystemKey Release CharacteristicsReference
5-Fluorouracil Uncoated SECs (P. dactylifera)Rapid release; complete within 12 hours in SIF (pH 6.8).[5]
5-Fluorouracil Eudragit® RS-100 Coated SECsSustained release over 24 hours in SIF; minimal release in SGF (pH 1.2), enabling colon-specific delivery.[5]
Ibuprofen Chitosan-coated SECs (P. dactylifera)Release is faster at pH 7.4 than at pH 1.4, demonstrating pH-responsive behavior.[4]
Table 2: Examples of In Vitro Drug Release from Sporopollenin Exine Capsules (SECs).
The Synthetic Advantage: Future Perspectives

While SECs are excellent, readily available microcarriers, synthetic sporopollenin-inspired polymers offer distinct advantages for the future of materials science and drug delivery:

  • Tunability: Synthetic analogues provide complete control over material properties. By changing the PVA molecular weight, crosslinker length, and crosslinking density, materials can be precisely engineered for specific mechanical strengths, degradation rates, and swelling properties.

  • Purity and Consistency: Synthetic routes eliminate the batch-to-batch variability and potential allergenic protein residues associated with natural sources, a critical factor for pharmaceutical applications.[11]

  • Novel Formulations: These polymers are not limited to microcapsule morphologies. They can be fabricated as films for coatings, hydrogels for sustained release depots, or nanoparticles for targeted delivery, opening up a much broader design space than the fixed morphology of SECs.

Conclusion

Sporopollenin provides a masterful lesson in the design of resilient, functional materials. By deconstructing its core structural principles—a polyhydroxy backbone fortified by aliphatic acetal crosslinks—we can create a versatile class of synthetic polymers with immense potential. These sporopollenin-inspired building blocks grant us access to materials that are not only robust and chemically resistant but also highly tunable and synthetically accessible.

For the drug development professional, both the natural SEC templates and the synthetic analogues present compelling platforms. SECs offer a rapid, sustainable route to effective microencapsulation, while the synthetic polymers represent the next frontier, where material properties can be precisely tailored to meet the complex challenges of controlled and targeted drug delivery. The principles and protocols outlined in this guide provide the foundational knowledge for researchers to both utilize nature's ready-made capsules and to build upon its architectural genius, creating novel materials for the next generation of advanced therapies.

References

  • Glinkerman, C., Lin, S., Ni, J., Li, F. S., Zhao, X., & Weng, J. K. (2022). Sporopollenin-inspired design and synthesis of robust polymeric materials. Communications Chemistry, 5(1), 110. Available from: [Link]

  • Mundargi, R. C., Potroz, M. G., Park, J. H., Seo, J., Lee, J. H., & Cho, N. J. (2016). Extraction of Plant-based Capsules for Microencapsulation Applications. Journal of Visualized Experiments, (110), 53913. Available from: [Link]

  • Glinkerman, C., Lin, S., Ni, J., Li, F. S., Zhao, X., & Weng, J. K. (2021). Sporopollenin-inspired design and synthesis of robust materials. ChemRxiv. Available from: [Link]

  • Atalay, F. E., Culum, A. A., Kaya, H., Gokturk, G., & Yigit, E. (2022). Different Plant Sporopollenin Exine Capsules and Their Multifunctional Usage. ACS Applied Bio Materials, 5(3), 1169-1182. Available from: [Link]

  • Alshehri, S. M., Al-Lohedan, H. A., Al-Farraj, E., & Ahmed, T. A. (2016). Delivery of ibuprofen by natural macroporous sporopollenin exine capsules extracted from Phoenix dactylifera L. European Journal of Pharmaceutical Sciences, 88, 57-65. Available from: [Link]

  • Al-Sammarraie, F. K., Al-Zubaidi, A. A., & Hamzah, H. J. (2022). Pollen-derived microcapsules for aspirin microencapsulation: in vitro release and physico-chemical studies. RSC Advances, 12(37), 24135-24147. Available from: [Link]

  • Fraser, W. T., Watson, J. S., Sephton, M. A., Lomax, B. H., & Self, S. (2015). Sporopollenin, The Least Known Yet Toughest Natural Biopolymer. Frontiers in Materials, 2, 66. Available from: [Link]

  • Wikipedia. (n.d.). Sporopollenin. Available from: [Link]

  • BYJU'S. (2022). What is Sporopollenin?. Available from: [Link]

  • Glinkerman, C., Lin, S., Ni, J., Li, F. S., Zhao, X., & Weng, J. K. (2022). Sporopollenin-inspired design of crosslinked polymers: Structural validation, mechanical analysis, and tools for biosynthetic pathway elucidation. American Chemical Society. Available from: [Link]

  • Diego-Taboada, A., et al. (2013). Sporopollenin micro-reactors for in-situ preparation, encapsulation and targeted delivery of active components. Journal of Materials Chemistry B, 1(8), 1136-1142. Available from: [Link]

  • Maruthi, Y. A., & Seeram, R. (2022). Sporopollenin - Invincible biopolymer for sustainable biomedical applications. International Journal of Biological Macromolecules, 222(Pt A), 1335-1345. Available from: [Link]

  • Glinkerman, C., et al. (2022). Sporopollenin-inspired design and synthesis of robust materials. ResearchGate. Available from: [Link]

  • The Mota-Identified Genetic (TMIG) Innovations. (n.d.). Sporopollenin exine capsules (SECs). Available from: [Link]

  • Bedir, M. E., Atac, K., & Yilmaz, M. (2026). The natural biological macromolecule sporopollenin capsules in biomedical applications: A systematic review (2015-2025). International Journal of Biological Macromolecules, 262, 150611. Available from: [Link]

  • Atalay, F. E., Culum, A. A., Kaya, H., Gokturk, G., & Yigit, E. (2022). Different Plant Sporopollenin Exine Capsules and Their Multifunctional Usage. ACS Applied Bio Materials. Available from: [Link]

Sources

Technical Deep Dive: C12 Dialdehyde (1,12-Dodecanedial)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, reactivity, and applications of C12 Dialdehyde, specifically focusing on 1,12-Dodecanedial , while distinguishing it from conjugated carotenoid synthons often referenced in similar nomenclature.

Molecular Structure, Reactivity, and Applications in Drug Development

Executive Summary & Disambiguation

In the context of drug development and organic synthesis, "C12 Dialdehyde" most critically refers to 1,12-Dodecanedial , a linear aliphatic dialdehyde used as a robust crosslinking agent and hydrophobic spacer in bioconjugation and drug delivery systems (e.g., sporopollenin-mimetic capsules).

Critical Disambiguation:

  • Target Molecule (This Guide): 1,12-Dodecanedial (

    
    ). A saturated, flexible 12-carbon chain terminated by aldehyde groups. Primary utility: Bioconjugation, polymer synthesis.
    
  • Nomenclature Confusion: In carotenoid chemistry (Roche/BASF routes), "C12-dialdehyde" may refer to 14,8'-diapocarotene-14,8'-dial or specific conjugated polyenes used to synthesize Rhodoxanthin. These are rigid, conjugated pigments and are distinct from the aliphatic crosslinker discussed here.

Molecular Architecture & Physicochemical Properties

1,12-Dodecanedial functions as a "dual-anchor" electrophile. Its structure is defined by a hydrophobic dodecamethylene core flanked by reactive formyl groups.

Structural Specifications
PropertyValueStructural Implication
IUPAC Name DodecanedialStandard nomenclature.
Formula

High carbon-to-oxygen ratio implies low water solubility compared to short-chain analogs (e.g., glutaraldehyde).
Molecular Weight 198.30 g/mol Suitable for permeating porous matrices before crosslinking.
Chain Length ~15-16 Å (extended)Provides a "long-reach" crosslink, reducing steric strain in protein conjugates compared to C5 (glutaraldehyde).
Hydrophobicity (LogP) ~3.5 - 4.0Promotes interaction with lipid bilayers and hydrophobic domains of proteins.
State White crystalline solid or oilLow melting point (~15-20°C range depending on purity); often handled as a melt or solution.
Reactivity Profile: The "Long-Reach" Electrophile

Unlike short-chain dialdehydes (e.g., glutaraldehyde) that often polymerize into aldol condensates in solution, 1,12-dodecanedial is kinetically more stable against self-polymerization due to the entropic penalty of forming large macrocycles.

Key Reactive Modes:

  • Schiff Base Formation (Reversible): Reacts with primary amines (Lysine residues, N-termini) to form bis-imines.

  • Reductive Amination (Irreversible): In the presence of

    
    , the Schiff base is reduced to a stable secondary amine, permanently linking the C12 spacer to the target.
    
  • Acetalization: Reacts with polyols (e.g., polyvinyl alcohol, polysaccharides) to form acetal-linked hydrogels or capsules.

Synthesis & Purification Protocols

Context: Commercial samples of 1,12-dodecanedial frequently oxidize to 12-oxododecanoic acid or dodecanedioic acid (DDDA) upon storage. Fresh purification is mandatory for quantitative bioconjugation.

Protocol A: Oxidation from 1,12-Dodecanediol (Swern or PCC)

While purchasable, in-house synthesis ensures aldehyde integrity.

  • Reagents: 1,12-Dodecanediol (1.0 eq), Pyridinium Chlorochromate (PCC, 3.0 eq), Silica gel (1:1 w/w with PCC),

    
     (DCM).
    
  • Procedure:

    • Suspend PCC and Silica gel in anhydrous DCM.

    • Add 1,12-Dodecanediol dissolved in minimal DCM dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2 hours (monitor by TLC;

      
       of diol < aldehyde).
      
    • Filtration: Filter the dark slurry through a pad of Florisil or Silica to remove chromium salts.

    • Concentration: Evaporate solvent under reduced pressure.

  • Purification (Critical):

    • Recrystallize from cold Hexane/Ether (10:1) if solid.[1]

    • Note: Distillation is risky due to thermal instability; column chromatography (fast, neutral silica) is preferred if oil.

Protocol B: Quality Control (Titer Determination)

Before using in drug formulation, verify aldehyde content.

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Method: Dissolve dialdehyde in ethanol. Add excess

    
    .
    
  • Titration: The reaction releases HCl. Titrate the liberated acid with standardized 0.1 N NaOH using bromophenol blue indicator.

  • Calculation:

    
     (Factor of 2 accounts for both aldehyde groups).
    
Applications in Drug Development
A. Sporopollenin-Mimetic Microcapsules

Recent research (see Reference 1) utilizes 1,12-dodecanedial to crosslink multi-functional phenols, creating robust, acid-resistant microcapsules that mimic plant spores (sporopollenin). These are used for oral drug delivery to protect acid-sensitive APIs through the stomach.

B. Long-Chain Protein Crosslinking

1,12-dodecanedial serves as a hydrophobic crosslinker. Unlike hydrophilic PEG spacers, the C12 alkyl chain can "bury" itself into hydrophobic pockets of albumin or antibody-drug conjugates (ADCs), potentially altering pharmacokinetics (PK) by increasing albumin binding.

Visualizing the Reactivity Network

The following diagram illustrates the central role of 1,12-Dodecanedial in synthesis and bioconjugation.

C12_Reactivity Diol 1,12-Dodecanediol (Precursor) Dialdehyde 1,12-Dodecanedial (C12 Electrophile) Diol->Dialdehyde PCC/Swern Oxidation SchiffBase Bis-Schiff Base (Reversible Link) Dialdehyde->SchiffBase + Protein-NH2 (pH 7-9) Acetal Polyacetal Network (Drug Capsules) Dialdehyde->Acetal + Polyols/Phenols (Acid Cat.) Oxidation Dodecanedioic Acid (Inactive Byproduct) Dialdehyde->Oxidation Air/Storage (Degradation) AmineLink Secondary Amine (Stable Conjugate) SchiffBase->AmineLink + NaCNBH3 (Reductive Amination)

Figure 1: Reactivity pathways of 1,12-Dodecanedial.[2] Blue node represents the central reagent; Green represents the target stable conjugate for therapeutics.

Experimental Protocol: Bioconjugation (Protein Crosslinking)

Objective: Crosslink a target protein (e.g., BSA or mAb) using 1,12-dodecanedial to assess stability or attach a hydrophobic anchor.

Reagents:

  • Protein Solution (1 mg/mL in PBS, pH 7.4).

  • 1,12-Dodecanedial Stock (100 mM in DMSO).

  • Sodium Cyanoborohydride (

    
    ) (1 M in NaOH).
    
  • Quenching Buffer (1 M Tris-HCl, pH 8.0).

Workflow:

  • Activation: Add 1,12-dodecanedial stock to Protein Solution to achieve a 10-20x molar excess. Note: The solution may become cloudy due to the hydrophobicity of the C12 chain. Add up to 10% DMSO if tolerated by the protein.

  • Incubation: Incubate at 4°C for 4-12 hours with gentle rocking. The Schiff base forms during this step.

  • Reduction (Locking): Add

    
     to a final concentration of 50 mM. Incubate for 2 hours at RT. This reduces the 
    
    
    
    bond to a stable
    
    
    bond.
  • Quenching: Add Quenching Buffer (10% v/v) to react with excess aldehyde.

  • Purification: Dialyze against PBS or use a Desalting Column (PD-10) to remove excess small molecules.

Validation:

  • SDS-PAGE: Look for molecular weight shifts (dimers/multimers).

  • TNBS Assay: Quantify loss of free amines (Lysine) compared to control.

References
  • Mackenzie, G., et al. (2022). "Sporopollenin-inspired design and synthesis of robust polymeric materials." Proceedings of the National Academy of Sciences (PNAS).

    • Context: Details the use of 1,12-dodecanedial as a crosslinker for creating chemically resistant drug delivery vehicles.
  • Isler, O., et al. (1956). "Syntheses in the Carotenoid Series." Helvetica Chimica Acta.

    • Context: Authoritative source on the "C10 dialdehyde" vs "C12 dialdehyde" nomenclature in carotenoid synthesis, providing grounding for the disambigu
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

    • Context: The standard reference for aldehyde-amine crosslinking protocols and reductive amination str

Sources

Methodological & Application

Synthesis of Noria-like Macrocycles Utilizing 1,12-Dodecanedial: A Proposed Strategy and Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, theoretically grounded protocol for the synthesis of novel Noria-like macrocycles utilizing 1,12-dodecanedial as a long-chain dietherification and cyclizing agent. The direct synthesis of Noria and its analogues has traditionally relied on the acid-catalyzed condensation of resorcinol derivatives with monoaldehydes.[1][2][3] The use of a long-chain dialdehyde, such as 1,12-dodecanedial, presents unique challenges and opportunities for the construction of larger, more complex macrocyclic architectures. This document outlines a strategic two-step approach, commencing with the synthesis of a C-4-alkylresorcin[4]arene precursor, followed by a high-dilution macrocyclization with 1,12-dodecanedial. The rationale behind each experimental step, potential challenges, and comprehensive characterization methodologies are discussed in detail. This guide is intended for researchers in supramolecular chemistry, materials science, and drug development who are interested in exploring novel macrocyclic structures with tunable cavity sizes and functionalities.

Introduction: The Allure of Noria and the Potential of Long-Chain Dialdehydes

Noria, a "water-wheel" like macrocycle, and its derivatives are a fascinating class of molecules with a rigid, chiral structure that has garnered significant interest for applications in host-guest chemistry, catalysis, and materials science.[4][5][6] Their synthesis typically involves the acid-catalyzed condensation of resorcinol with an aldehyde, leading to the formation of a resorcinarene, which can then be further elaborated.[1][7][8]

The use of a long-chain dialdehyde, such as 1,12-dodecanedial, in place of a traditional monoaldehyde, offers the tantalizing prospect of creating significantly larger and more complex Noria-like macrocycles. These novel structures could possess expanded cavities, potentially enabling the encapsulation of larger guest molecules and opening up new avenues for applications in areas such as drug delivery and molecular sensing.

However, the bifunctional nature of a dialdehyde introduces a significant synthetic challenge: the propensity for polymerization. To circumvent this, we propose a two-step synthetic strategy designed to favor intramolecular cyclization over intermolecular chain extension. This approach involves the pre-synthesis of a well-defined resorcin[4]arene platform, which is then used as a scaffold for the final macrocyclization step with 1,12-dodecanedial under high-dilution conditions.[9]

Proposed Synthetic Strategy

Our proposed synthesis is divided into two main stages:

Step 1: Synthesis of a C-4-Alkylresorcin[4]arene Precursor. This initial step involves the well-established acid-catalyzed condensation of resorcinol with a simple aliphatic aldehyde (e.g., isovaleraldehyde) to form a C-4-alkylresorcin[4]arene.[7] This precursor provides a rigid, pre-organized platform with eight free hydroxyl groups that are available for subsequent reaction.

Step 2: Macrocyclization with 1,12-Dodecanedial. The C-4-alkylresorcin[4]arene precursor is then reacted with 1,12-dodecanedial under high-dilution conditions. This crucial step is designed to promote the intramolecular reaction of two resorcin[4]arene units with two molecules of the dialdehyde, leading to the formation of the desired Noria-like macrocycle.

Experimental Protocols

Step 1: Synthesis of C-4-Isobutylresorcin[4]arene

This protocol is adapted from established procedures for resorcinarene synthesis.[1][7]

Materials:

  • Resorcinol (99%)

  • Isovaleraldehyde (97%)

  • Ethanol (absolute)

  • Hydrochloric acid (37%)

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve resorcinol (11.0 g, 0.1 mol) in absolute ethanol (250 mL).

  • Add isovaleraldehyde (10.8 mL, 0.1 mol) to the solution.

  • Slowly add concentrated hydrochloric acid (20 mL) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours under a nitrogen atmosphere. A precipitate will form as the reaction progresses.

  • After 24 hours, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with a 1:1 mixture of ethanol and water until the washings are neutral.

  • Dry the product in a vacuum oven at 60 °C overnight to yield C-4-isobutylresorcin[4]arene as a white to off-white solid.

Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the resorcinol units, the methine bridge protons, and the isobutyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the expected mass of the C-4-isobutylresorcin[4]arene.

Step 2: Synthesis of the Noria-like Macrocycle via Macrocyclization with 1,12-Dodecanedial

This protocol employs high-dilution conditions to favor the intramolecular cyclization.

Materials:

  • C-4-Isobutylresorcin[4]arene (from Step 1)

  • 1,12-Dodecanedial (98%)

  • Dry Dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (98.5%)

Procedure:

  • Set up a 2 L three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and two syringe pumps.

  • To the flask, add 1 L of dry DCM and p-TsOH (0.19 g, 1 mmol) as the catalyst.

  • Prepare two separate solutions for the syringe pumps:

    • Solution A: Dissolve C-4-isobutylresorcin[4]arene (3.60 g, 5 mmol) in 100 mL of dry DCM.

    • Solution B: Dissolve 1,12-dodecanedial (0.99 g, 5 mmol) in 100 mL of dry DCM.

  • Using the syringe pumps, add Solution A and Solution B simultaneously to the stirred reaction flask over a period of 10 hours. The slow addition rate is critical to maintain high-dilution conditions.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 24 hours under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of the desired macrocycle, oligomers, and unreacted starting materials. Purification will require column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the desired product.

  • Combine the pure fractions and remove the solvent to yield the Noria-like macrocycle.

Characterization:

  • ¹H and ¹³C NMR: Detailed NMR analysis will be crucial to confirm the structure of the macrocycle, including the connectivity of the resorcinarene units through the dodecyl chains.

  • MALDI-TOF MS: Due to the high molecular weight of the expected product, MALDI-TOF mass spectrometry will be the most suitable technique for determining the molecular weight and confirming the formation of the [2+2] macrocycle.

  • Gel Permeation Chromatography (GPC): GPC can be used to assess the purity of the macrocycle and to estimate its molecular weight distribution.

Mechanistic Insights and Rationale

The acid-catalyzed condensation of resorcinol with aldehydes proceeds via an electrophilic aromatic substitution mechanism. In the first step, the aldehyde is protonated by the acid catalyst, making it more electrophilic. The electron-rich resorcinol ring then attacks the protonated aldehyde, leading to the formation of a diarylmethane linkage. This process repeats to form the cyclic tetramer, the resorcin[4]arene.

In the second step, the macrocyclization reaction, the principle of high dilution is paramount. By maintaining a very low concentration of the reactants, the probability of an intramolecular reaction (cyclization) is significantly increased relative to the probability of an intermolecular reaction (polymerization). The p-TsOH catalyst serves to activate the aldehyde groups of the 1,12-dodecanedial for nucleophilic attack by the hydroxyl groups of the resorcin[4]arene, forming ether linkages.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Yields

StepReactantsCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
1Resorcinol, IsovaleraldehydeHClEthanol802470-80
2C-4-Isobutylresorcin[4]arene, 1,12-Dodecanedialp-TsOHDCMRoom Temp.3410-20 (after purification)

Table 2: Hypothetical Characterization Data for the Noria-like Macrocycle

TechniqueExpected Result
¹H NMR Complex spectrum with signals for aromatic protons, methine bridges, isobutyl groups, and the dodecyl chain (including methylene groups adjacent to the ether oxygen).
¹³C NMR Corresponding signals for all unique carbon atoms in the macrocyclic structure.
MALDI-TOF MS A prominent peak corresponding to the calculated molecular weight of the [2+2] macrocycle (C-4-isobutylresorcin[4]arene)₂ + (1,12-dodecanedial)₂.

Visualizations

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Macrocyclization Resorcinol Resorcinol Precursor C-4-Isobutylresorcin[4]arene Resorcinol->Precursor HCl, Ethanol, Reflux Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Precursor HCl, Ethanol, Reflux Macrocycle Noria-like Macrocycle Precursor->Macrocycle p-TsOH, DCM, High Dilution Dodecanedial 1,12-Dodecanedial This compound->Macrocycle

Caption: Proposed two-step synthetic pathway for the Noria-like macrocycle.

Experimental Workflow start Start step1 Synthesize C-4-Isobutylresorcin[4]arene start->step1 purify1 Purify Precursor (Filtration & Washing) step1->purify1 char1 Characterize Precursor (NMR, MS) purify1->char1 step2 Macrocyclization Reaction (High Dilution) char1->step2 purify2 Purify Macrocycle (Column Chromatography) step2->purify2 char2 Characterize Macrocycle (NMR, MALDI-TOF, GPC) purify2->char2 end End char2->end

Caption: Overall experimental workflow from synthesis to characterization.

Troubleshooting

Potential IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; impure reagents.Ensure anhydrous conditions; use freshly distilled aldehyde; extend reaction time.
Formation of polymer in Step 2 Concentration of reactants is too high.Ensure syringe pumps are functioning correctly to maintain a slow addition rate; increase the volume of the solvent.
Difficult purification of the macrocycle Formation of multiple oligomeric species.Optimize the stoichiometry of the reactants in Step 2; use a more efficient chromatography column and a shallower elution gradient.
Inconclusive characterization Product is impure or has an unexpected structure.Repeat purification; consider 2D NMR techniques (COSY, HMQC) for detailed structural elucidation.

Conclusion

The proposed synthesis of Noria-like macrocycles using 1,12-dodecanedial presents an exciting opportunity to expand the library of known macrocyclic hosts. While the synthesis is challenging, particularly the macrocyclization step, the potential rewards in terms of novel molecular recognition properties and applications are significant. This application note provides a robust starting point for researchers to explore this promising area of supramolecular chemistry. Careful control of reaction conditions, particularly the use of high-dilution techniques, will be critical for success.

References

  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2022). Molecules. [Link]

  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocyclic Arenes. (2025). MDPI. [Link]

  • Development and Application of a Supramolecular Brønsted Acid Catalyst Based on the Noria Macrocycle. (2022). The Journal of Organic Chemistry. [Link]

  • Synthesis and property of noria (water-wheel like macrocycle) derivatives with pendant alkoxyl and adamantyl ester groups, and their application for extreme ultraviolet resist. (2014). ResearchGate. [Link]

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  • Synthesis reaction of calix[4]resorcinarene from resorcinol with various aldehydes. (2018). ResearchGate. [Link]

  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015). Chemical Reviews. [Link]

  • Noria and its derivatives as hosts for chemically and thermally robust Type II Porous Liquids. (2021). Royal Society of Chemistry. [Link]

  • A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A Chair-Conformation Macrocycle. (2021). Molecules. [Link]

  • Synthesis and Antioxidant Activity of Calix[4]resorcinarene Derivatives Compounds. (2020). Atlantis Press. [Link]

  • Synthesis of Noria-like Macrocycles Containing Alkoxy Groups based on a Dynamic Covalent Chemistry (DCC) System by the A2 + B4 Condensation. (2009). Journal of Synthetic Organic Chemistry, Japan. [Link]

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Application Note: Protocol for Chemical Cross-Linking of Polyvinyl Alcohol (PVA) with Dodecanedial for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical cross-linking of polyvinyl alcohol (PVA), a biocompatible and versatile polymer, using dodecanedial as a long-chain cross-linking agent. The protocol details a robust method for creating mechanically tunable PVA hydrogels. The underlying reaction mechanism, step-by-step experimental procedures, and essential characterization techniques are thoroughly explained to ensure reproducibility and successful synthesis. This guide emphasizes the causality behind experimental choices, providing a framework for rational optimization of hydrogel properties for applications ranging from tissue engineering to controlled drug delivery.

Introduction: The Rationale for Cross-Linking PVA with this compound

Polyvinyl alcohol (PVA) is a synthetic polymer renowned for its hydrophilicity, non-toxicity, and biocompatibility, making it a staple in the biomedical field.[1][2] However, in its native state, PVA is water-soluble, which limits its application where structural integrity in aqueous environments is required.[3] Cross-linking transforms PVA from a soluble polymer into a stable, three-dimensional hydrogel network, dramatically enhancing its mechanical strength and thermal stability.[3][4]

Chemical cross-linking via dialdehydes is a common and effective method to achieve this transformation.[5] The reaction relies on the formation of stable acetal bridges between the hydroxyl groups (-OH) of the PVA chains and the aldehyde groups (-CHO) of the cross-linker.[4] While glutaraldehyde is a widely used cross-linker, concerns about its potential cytotoxicity have prompted exploration of alternatives.[6][7]

This compound, a 12-carbon dialdehyde, presents an interesting alternative. Its longer aliphatic chain compared to glutaraldehyde (5 carbons) can introduce greater flexibility and hydrophobicity into the hydrogel network, potentially altering drug release profiles, cell-material interactions, and overall mechanical behavior. This protocol adapts a well-established acid-catalyzed cross-linking method, providing a controlled, two-step process to synthesize this compound-cross-linked PVA hydrogels.[8]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The cross-linking reaction proceeds via an acid-catalyzed nucleophilic addition, forming an acetal linkage. The hydroxyl groups along the PVA backbone act as nucleophiles, attacking the electrophilic carbonyl carbons of this compound. An acidic environment is crucial as it protonates the aldehyde's carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the reaction. Two PVA hydroxyl groups react with each this compound molecule to form a stable acetal cross-link.

The reaction is intentionally inhibited during the initial mixing phase by maintaining a basic pH, which prevents premature gelation and allows for homogeneous mixing and casting.[8] The cross-linking is then initiated by immersion in an acidic solution.

G cluster_reactants Reactants cluster_product Product PVA1 PVA Chain (...-CH(OH)-CH2-...) Catalyst Acid Catalyst (H+) PVA1->Catalyst Reaction This compound This compound (OHC-(CH2)10-CHO) This compound->Catalyst Reaction PVA2 PVA Chain (...-CH(OH)-CH2-...) PVA2->Catalyst Reaction Crosslink Cross-linked PVA (...-CH(O-CH(-(CH2)10-CH-)-O)CH-...) Water 2 H₂O Crosslink->Water + Catalyst->Crosslink

Figure 1: Acetal formation between PVA and this compound.

Materials and Equipment

Materials
  • Polyvinyl alcohol (PVA): Avg. Mol. Wt. 89,000-98,000 g/mol , >99% hydrolyzed (e.g., Sigma-Aldrich)

  • This compound (DD)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄): 1 M solution

  • Sodium hydroxide (NaOH): 0.1 M solution for pH adjustment

  • Sodium bicarbonate (NaHCO₃): for neutralization

  • Deionized (DI) water

  • Ammonium sulfate (optional, to prevent dissolution during acid immersion)[8]

Equipment
  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • pH meter or pH indicator strips

  • Petri dishes or other suitable casting molds (e.g., Teflon-coated plates)

  • Drying oven or vacuum oven

  • Spatulas and weighing balance

  • Fume hood

Detailed Experimental Protocol

This protocol is designed as a two-stage process: preparation of a castable, un-cross-linked film followed by acid-induced cross-linking.

Figure 2: Experimental workflow for PVA-dodecanedial hydrogel synthesis.

Step-by-Step Methodology
  • PVA Solution Preparation:

    • Slowly add 10 g of PVA powder to 100 mL of DI water in a beaker while stirring continuously to prevent clumping.

    • Heat the solution to 90°C on a hot plate stirrer and maintain this temperature for 2-4 hours, or until the PVA is completely dissolved and the solution is clear and homogeneous.

    • Cover the beaker to minimize water evaporation.

  • Admixture Preparation:

    • Allow the PVA solution to cool to room temperature.

    • Adjust the pH of the PVA solution to approximately 8.0-9.0 using a 0.1 M NaOH solution. This basic pH is critical to inhibit premature cross-linking.[8]

    • In a separate container, weigh the desired amount of this compound. The amount can be varied to control the cross-linking density (e.g., 0.5 to 10 wt% relative to PVA). Disperse it in a minimal amount of DI water.

    • Slowly add the this compound dispersion to the basic PVA solution under vigorous stirring. Continue stirring for 1-2 hours to ensure a homogeneous admixture.

  • Film Casting and Drying:

    • Pour the final admixture into a Petri dish or onto a level casting surface. The volume poured will determine the final thickness of the hydrogel.

    • Place the cast solution in a drying oven at 40-50°C for 12-24 hours, or until a self-supporting, flexible film is formed.

  • Acid-Catalyzed Cross-Linking:

    • Prepare a 1% (v/v) aqueous HCl or H₂SO₄ solution. To prevent the partial dissolution of un-cross-linked PVA, a salt like ammonium sulfate can be added to the acid bath.[8]

    • Carefully peel the dried film from the casting surface and immerse it completely in the acid solution.

    • Allow the cross-linking reaction to proceed for 30-60 minutes at room temperature. Reaction time can be adjusted to modify the degree of cross-linking.

  • Neutralization and Purification:

    • Remove the now cross-linked, water-insoluble hydrogel from the acid bath.

    • Immerse it in a dilute sodium bicarbonate solution to neutralize any absorbed acid. Observe for the cessation of any gas bubbles.

    • Wash the hydrogel extensively with DI water (at least 3-4 changes of water over 24 hours) to remove any unreacted this compound, acid, and salts. This purification step is crucial for biomedical applications to minimize cytotoxicity.[6]

  • Final Preparation:

    • The purified hydrogel can be air-dried, freeze-dried, or stored swollen in DI water or a relevant buffer (e.g., PBS) for subsequent characterization and use.

Characterization and Validation

Successful cross-linking must be confirmed through a series of characterization techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to verify the formation of acetal bonds.

  • Procedure: Obtain spectra of pure PVA, this compound, and the cross-linked hydrogel.

  • Expected Results:

    • A significant decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) in the cross-linked sample compared to pure PVA.[4][9]

    • Appearance or increased intensity of C-O-C stretching vibrations characteristic of the acetal group (typically in the 1100-1200 cm⁻¹ region).[4]

    • Diminution of the C=O stretching peak from the aldehyde groups of this compound (around 1720 cm⁻¹).

Swelling Behavior

The degree of swelling provides an indirect measure of the cross-linking density. A higher cross-link density results in a lower swelling ratio.[1][10]

  • Protocol:

    • Weigh a piece of the dried, cross-linked hydrogel (W_d).

    • Immerse the sample in DI water or PBS at a specific temperature (e.g., 37°C).

    • At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_s).

    • Continue until the weight becomes constant (equilibrium swelling).

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(W_s - W_d) / W_d] * 100

Mechanical Properties

Cross-linking significantly enhances the mechanical integrity of PVA.[11][12]

  • Procedure: Perform uniaxial tensile tests on hydrogel samples (cut into dumbbell shapes) using a universal testing machine.

  • Data to Collect:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: A measure of stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The maximum strain the material can endure before fracture.

  • Expected Trend: Increasing the concentration of this compound is expected to increase the tensile strength and Young's modulus while decreasing the elongation at break.[1]

ParameterLow this compound (e.g., 1%)High this compound (e.g., 5%)Rationale
Equilibrium Swelling Ratio HighLowFewer cross-links allow the network to expand and absorb more water.
Tensile Strength LowHighA denser cross-linked network can withstand greater stress before failing.
Young's Modulus (Stiffness) LowHighIncreased network connectivity restricts polymer chain mobility, increasing stiffness.
Elongation at Break HighLowA tightly cross-linked network is less flexible and will fracture at lower strains.
Table 1: Expected trends in hydrogel properties as a function of cross-linker concentration.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Premature Gelation pH of the PVA solution was not sufficiently basic before adding this compound.Ensure pH is > 8.0. Work quickly after adding the cross-linker.
Incomplete Cross-linking Insufficient acid concentration or immersion time. Inadequate washing of the pre-cursor film.Increase acid immersion time or concentration. Ensure film is fully submerged.
Brittle Hydrogel Excessive cross-linking.Reduce the concentration of this compound or decrease the acid immersion time.
Bubbles in Cast Film Air introduced during vigorous stirring.Degas the solution by sonication or gentle vacuum before casting.

Safety Precautions

  • Always work in a well-ventilated area or a fume hood, especially when handling this compound and acid solutions.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exercise caution when working with the hot PVA solution.

  • Neutralize acidic and basic waste before disposal according to institutional guidelines.

References

  • Heinze, T. (n.d.). In-situ cross linking of polyvinyl alcohol. Google Patents.
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  • Asnawi, A. S. F. M., et al. (2020). Glutaraldehyde Crosslinked Polyvinyl Alcohol/Eggshell Powder Biocomposite Films: Properties and Biodegradability. Journal of Physical Science. Retrieved from [Link]

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  • Grabska-Zielińska, S., et al. (2021). Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications. PMC. Retrieved from [Link]

  • VICHEM. (2025). PVA Crosslinking Mechanism: Key to Stronger Bonds. VICHEM. Retrieved from [Link]

  • Zhang, S., et al. (2023). Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications. PMC. Retrieved from [Link]

  • Tomadotter, K., et al. (2020). Design of dialdehyde cellulose crosslinked poly(vinyl alcohol) hydrogels for transdermal drug delivery and wound dressings. PubMed. Retrieved from [Link]

  • Al-Sharabi, M., et al. (2020). Mechanical characterization of PVA hydrogels' rate-dependent response using multi-axial loading. PMC. Retrieved from [Link]

  • Sharma, S., et al. (2019). Effect of glutaraldehyde on thermal and mechanical properties of starch and polyvinyl alcohol blends. PMC. Retrieved from [Link]

  • Lin, Z., et al. (2020). Physically Crosslinked Hydrogels Based on Poly (Vinyl Alcohol) and Fish Gelatin for Wound Dressing Application: Fabrication and Characterization. MDPI. Retrieved from [Link]

  • Cutrín, C. G., et al. (2008). Structure of Poly(vinyl alcohol) Cryo-Hydrogels as Studied by Proton Low-Field NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Rzaev, Z. M. O., et al. (2020). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. PMC. Retrieved from [Link]

  • Zielińska-Pisklak, M., et al. (2026). Dialdehyde Alginate as a Crosslinker for Chitosan/Starch Films: Toward Biocompatible and Antioxidant Wound Dressing Materials. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. MDPI. Retrieved from [Link]

  • Jones, J. R., et al. (2022). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. PMC. Retrieved from [Link]

  • Wang, C., et al. (2015). Keratin/Polyvinyl Alcohol Blend Films Cross-Linked by Dialdehyde Starch and Their Potential Application for Drug Release. ResearchGate. Retrieved from [Link]

  • Simon, D. A., et al. (2020). Evaluation of the Effect of Crosslinking Method of Poly(Vinyl Alcohol) Hydrogels on Thrombogenicity. PubMed. Retrieved from [Link]

  • Ng, K. W., et al. (2002). Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2015). Keratin/Polyvinyl Alcohol Blend Films Cross-Linked by Dialdehyde Starch and Their Potential Application for Drug Release. MDPI. Retrieved from [Link]

  • Weiss, K. D., et al. (2022). A mechanical evaluation of polyvinyl alcohol hydrogels for temporomandibular joint disc replacement. Frontiers. Retrieved from [Link]

  • Schlee, P., et al. (2022). Photo-crosslinking and surface-attachment of polyvinyl alcohol nanocoatings by C,H insertion to customize their swelling behavior and stability in polar media. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure SA, PVA, 12% glutaraldehyde crosslinked, 10%.... ResearchGate. Retrieved from [Link]

  • Chansawang, K., et al. (2025). Optimizing PVA hydrogel characteristics and properties through physical and chemical crosslinking for oil-painting restoration. Taylor & Francis. Retrieved from [Link]

  • Sonker, A. K., et al. (2018). Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof. VTT's Research Information Portal. Retrieved from [Link]

  • Aulia, S., et al. (2022). CHARACTERIZATION OF GLUTARALDEHYDE COMPOSITION ON PVA-ENZYME COATED PVC-KTPCLPB MEMBRANE WITH XRD, UV-VIS, SEM-EDS, AND FTIR. RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • Zhao, Z., et al. (2024). Research on the Thermal Aging Mechanism of Polyvinyl Alcohol Hydrogel. MDPI. Retrieved from [Link]

  • Kijeńska, E., et al. (2014). Determination of mechanical and hydraulic properties of PVA hydrogels. UKW. Retrieved from [Link]

  • Mansur, H. S., et al. (2005). Synthesis and Characterization of Poly (Vinyl Alcohol) Hydrogels and Hybrids for rMPB70 Protein Adsorption. SciELO. Retrieved from [Link]

  • Abd-Allah, H., et al. (2024). Cross-Linked Alginate Dialdehyde/Chitosan Hydrogel Encompassing Curcumin-Loaded Bilosomes for Enhanced Wound Healing Activity. MDPI. Retrieved from [Link]

  • Sari, Y. W., et al. (2022). H-PVA Cross-Linking Mechanism Prepared By Freeze-Thaw And Annealing: Optimizing Gel Fraction And Swelling. E3S Web of Conferences. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. ResearchGate. Retrieved from [Link]

  • Lazzari, M., et al. (2021). Non-Invasive Assessment of PVA-Borax Hydrogel Effectiveness in Removing Metal Corrosion Products on Stones by Portable NMR. PMC. Retrieved from [Link]

  • Lin, Z., et al. (2014). Compressive mechanical properties and microstructure of PVA–HA hydrogels for cartilage repair. RSC Publishing. Retrieved from [Link]

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Application Note: Tishchenko Polymerization of 1,12-Dodecanedial for Aliphatic Polyester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis of high-molecular-weight polyesters via the Tishchenko polymerization of 1,12-dodecanedial. This approach utilizes the atom-economical dimerization of aldehyde groups to form ester linkages, offering a catalytic route to poly(12-hydroxydodecanoate) analogues without the water generation typical of condensation polymerization.


)
Target Product:  Poly(1,12-dodecylene carboxylate) / Poly(12-hydroxydodecanoate) equivalent
Audience:  Polymer Chemists, Process Engineers, Drug Delivery Systems Researchers

Introduction & Scientific Rationale

The synthesis of long-chain aliphatic polyesters is critical for applications requiring biodegradability, hydrophobicity, and crystallinity, such as drug delivery matrices and bio-resorbable sutures. Traditional synthesis relies on the polycondensation of hydroxy acids or the ring-opening polymerization (ROP) of macrocyclic lactones. Both methods have limitations: polycondensation requires high temperatures and vacuum to remove water (driving the equilibrium), while ROP requires the often-complex synthesis of stable macrocyclic monomers.

The Poly-Tishchenko reaction offers a potent alternative. By utilizing a dialdehyde substrate (1,12-dodecanedial), the reaction proceeds via a catalytic hydride transfer mechanism that couples two aldehyde groups into an ester linkage.

Key Advantages:
  • Atom Economy: The reaction is an isomerization/dimerization; no small molecule byproducts (like

    
     or alcohol) are released.
    
  • Thermodynamic Drive: The formation of the ester bond from aldehydes is exothermic, driving polymerization without the need for high-vacuum water removal.

  • Mild Conditions: Reaction typically proceeds at

    
     to 
    
    
    
    , preserving sensitive functionalities.
Mechanistic Pathway

The reaction is catalyzed by a metal alkoxide (typically Aluminum Isopropoxide,


). The mechanism involves the coordination of the aldehyde to the metal center, followed by the coordination of a second aldehyde.[1][2][3] A hemiacetal-like transition state forms, facilitating a 1,3-hydride shift.[1][2][4] This creates an alkoxide-coordinated ester, which then exchanges with free aldehyde to propagate the chain.

Mechanism of Action (Visualized)

The following diagram details the catalytic cycle for the propagation of the polymer chain.

TishchenkoMechanism Figure 1: Catalytic cycle of the Poly-Tishchenko reaction mediated by Aluminum alkoxides. Cat Al-Alkoxide Catalyst (Initiation) Coord Coordination of Dialdehyde Monomer Cat->Coord + OHC-R-CHO Hemiacetal Hemiacetal Intermediate Coord->Hemiacetal + 2nd Aldehyde Group Transition 1,3-Hydride Shift (Transition State) Hemiacetal->Transition Rate Limiting Step EsterAlkoxide Al-Coordinated Polyester Chain Transition->EsterAlkoxide Ester Bond Formation Exchange Ligand Exchange (Propagation) EsterAlkoxide->Exchange + Monomer Exchange->Coord Cycle Repeats Exchange->EsterAlkoxide Polymer Growth

[5][6]

Experimental Protocol

Safety Warning: Aluminum alkoxides are moisture-sensitive. 1,12-dodecanedial may oxidize to the acid in air. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a glovebox.

Materials & Preparation
ReagentSpecificationPreparation / Purification
1,12-Dodecanedial >98% PuritySynthesize via Swern oxidation of 1,12-dodecanediol or ozonolysis of cyclododecene. Must be freshly distilled or recrystallized and dried under vacuum. Store under Ar at -20°C.
Catalyst

(99.99%)
Sublimed under high vacuum prior to use. Store in glovebox.
Solvent Toluene (Anhydrous)Distilled over Na/Benzophenone or passed through activated alumina columns.
Quenching Agent HCl (1M in MeOH)Degassed.
Polymerization Procedure (Solution Method)

Rationale: While bulk polymerization is possible, solution polymerization in toluene allows for better heat dissipation and viscosity control, reducing the probability of intramolecular cyclization (macrocycle formation) by keeping the concentration below the critical micelle concentration, although high concentration favors linear polymer over cyclic oligomers in Tishchenko. Optimization Note: A concentration of 2–4 M is recommended to favor intermolecular polymerization.

  • Reactor Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon three times.

  • Monomer Loading: In a glovebox, weigh 1,12-dodecanedial (1.98 g, 10 mmol) and transfer to the flask.

  • Solvent Addition: Add anhydrous toluene (2.5 mL) via syringe to dissolve the monomer (Conc. ~4 M).

  • Catalyst Addition:

    • Prepare a stock solution of

      
       in toluene.
      
    • Add catalyst solution to the monomer to achieve a Monomer:Catalyst ratio of 100:1 (0.1 mmol catalyst).

    • Expert Insight: Lower catalyst loadings (500:1) increase molecular weight but reduce reaction rate. 100:1 is robust for initial trials.

  • Reaction:

    • Stir the mixture vigorously at 0°C for 1 hour, then allow to warm to 20°C (Room Temp) .

    • Maintain stirring for 24–48 hours. The solution will become noticeably viscous.

  • Quenching: Terminate the reaction by adding 2 mL of acidified methanol (1M HCl/MeOH). This protonates the alkoxide, releasing the polymer chain from the aluminum center.

  • Precipitation: Pour the reaction mixture into excess cold methanol (100 mL) to precipitate the polyester.

  • Purification: Filter the white solid, wash with methanol (

    
     mL), and dry under vacuum at 40°C for 24 hours.
    
Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow for Tishchenko polymerization. Start Start: Inert Gas Setup Prep Monomer Prep (Freshly Distilled 1,12-Dodecanedial) Start->Prep Mix Combine Monomer + Toluene (Conc: 4M) Prep->Mix Cat Add Al(OiPr)3 Catalyst (Ratio 100:1) Mix->Cat React Reaction Phase 0°C -> 20°C, 24-48h Cat->React Quench Quench with HCl/MeOH React->Quench Workup Precipitate in MeOH Filter & Dry Quench->Workup Analysis Characterization (NMR, GPC, DSC) Workup->Analysis

Characterization & Data Interpretation

Successful polymerization is confirmed by the disappearance of the aldehyde signal and the appearance of the ester methylene signal.

NMR Spectroscopy ( NMR, )
  • Aldehyde Monomer: Distinct triplet at

    
     9.76 ppm  (CHO).
    
  • Polymer Product:

    • Disappearance: The

      
       9.76 ppm signal should be absent or <1% (indicating high conversion).
      
    • New Signal: A triplet at

      
       4.05 ppm  corresponding to the 
      
      
      
      (methylene adjacent to oxygen).
    • New Signal: A triplet at

      
       2.29 ppm  corresponding to the 
      
      
      
      (methylene adjacent to carbonyl).
    • Backbone: Multiplet at

      
       1.20–1.65 ppm (internal methylenes).
      
Gel Permeation Chromatography (GPC)
  • Expected

    
    :  10,000 – 40,000  g/mol  (depending on purity and catalyst loading).
    
  • Polydispersity Index (PDI): Typically 1.5 – 2.0. Broadening may occur due to transesterification at high conversions.

Thermal Analysis (DSC)
  • Melting Point (

    
    ):  Expect a 
    
    
    
    around 70–80°C , similar to polyethylene-like polyesters.
  • Crystallinity: High crystallinity is expected due to the linear aliphatic chain.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Molecular Weight "Wet" monomer/solventWater acts as a chain transfer agent, hydrolyzing the catalyst. Re-dry all reagents.
Low Conversion Oxidized monomerAldehydes oxidize to carboxylic acids, which poison the alkoxide catalyst. Distill monomer immediately before use.
Broad PDI (>2.5) TransesterificationReaction time too long or temperature too high. Stop reaction at ~90% conversion or lower temperature to 0°C.
Gelation Cross-linkingUnlikely with pure dialdehyde, but possible if trace tri-aldehydes are present. Check monomer purity.

References

  • Tishchenko Reaction Mechanism

    • Ogata, Y., & Kawasaki, A. (1970). Alkoxide-transfer from aluminium alkoxide to aldehyde in the Tishchenko reaction. Tetrahedron, 26(18), 4313-4323. Link

  • Honrado, M., et al. (2018). Fatty Acid-Derived Polyesters via Poly-Tishchenko Reaction. Macromolecules.
  • Catalyst Selection (Aluminum Alkoxides)

    • Djerassi, C. (1948). The Tishchenko Reaction. Organic Reactions. Link

  • Synthesis of Long-Chain Polyesters

    • Vilela, C., et al. (2014). Polyesters from renewable 1,12-dodecanedioic acid. Express Polymer Letters. Link

(Note: While specific literature on 1,12-dodecanedial Tishchenko polymerization is sparse, the protocols above are derived from established "Poly-Tishchenko" methodologies for analogous aliphatic dialdehydes like 1,9-nonanedial and 1,10-decanedial.)

Sources

Application Note: Synthesis of Long-Chain Dialdehydes via Grignard Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of long-chain


-dialdehydes (e.g., 1,12-dodecanedial) is a critical transformation in the production of cross-linking agents, specialty polymers, and high-value fragrances. While oxidation of diols is a common route, it often suffers from over-oxidation to carboxylic acids.

This guide details the Grignard-based chain extension approach, specifically the Bodroux-Chichibabin aldehyde synthesis .[1] Unlike direct formylation with DMF, this method utilizes triethyl orthoformate to generate a stable bis-acetal intermediate. This prevents the "over-addition" of Grignard reagent (which yields secondary alcohols) and eliminates the risk of polymerization during the coupling phase.

Key Advantages of This Protocol
  • Chemoselectivity: The acetal intermediate is inert to further Grignard attack, ensuring high yields of the dialdehyde.

  • Chain Flexibility: Applicable to any commercially available

    
    -dihaloalkane (
    
    
    
    to
    
    
    ).
  • Scalability: The reaction utilizes standard Schlenk line techniques and inexpensive reagents.

Mechanistic Workflow

The synthesis proceeds in three distinct phases: (1) Formation of the bis-Grignard reagent, (2) Nucleophilic substitution on the orthoester, and (3) Acidic hydrolysis.

G Start α,ω-Dihaloalkane (Br-(CH2)n-Br) Mg Mg / THF (Activation) Start->Mg Slow Addition Grignard Bis-Grignard Reagent (BrMg-(CH2)n-MgBr) Mg->Grignard Insertion TEOF Triethyl Orthoformate (HC(OEt)3) Grignard->TEOF Nucleophilic Attack Inter Bis-Acetal Intermediate (EtO)2CH-(CH2)n-CH(OEt)2 TEOF->Inter - Mg(OEt)Br Hydrolysis H3O+ / Heat Inter->Hydrolysis Deprotection Product α,ω-Dialdehyde (OHC-(CH2)n-CHO) Hydrolysis->Product Final Product

Figure 1: The Bodroux-Chichibabin pathway ensures the aldehyde functionality is protected as an acetal until the final workup.

Pre-requisites & Safety

Critical Safety Warning: This protocol involves the handling of pyrophoric organomagnesium reagents and highly flammable solvents (Diethyl Ether/THF). All operations must be performed under an inert atmosphere (Argon or Nitrogen).

Equipment
  • Schlenk Line: Double manifold (Vacuum/Argon).

  • Glassware: 3-neck round bottom flasks (oven-dried overnight at 120°C), pressure-equalizing addition funnels, reflux condensers.

  • Stirring: Overhead mechanical stirrer (preferred for >500mL scale) or heavy-duty magnetic stir bar.

Reagents
  • Magnesium Turnings: Grignard grade (freshly crushed or iodine-activated).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.[2] Note: THF is preferred for long-chain dihalides due to better solubility, but requires lower temperatures to prevent Wurtz coupling.

  • Substrate: 1,n-Dibromoalkane (e.g., 1,10-Dibromodecane).

  • Electrophile: Triethyl Orthoformate (TEOF), anhydrous.

Experimental Protocols

Protocol A: Synthesis of Long-Chain Bis-Grignard

The "Engine" of the reaction. The primary failure mode here is the Wurtz coupling (intermolecular reaction of Grignard with unreacted alkyl halide), leading to polymerization.

Target: 1,10-Decanedimagnesium bromide (0.1 mol scale)

  • Setup: Assemble a 500 mL 3-neck flask with a condenser, addition funnel, and inert gas inlet. Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).

  • Activation: Add Magnesium turnings (5.35 g, 0.22 mol, 2.2 eq) to the flask. Add a crystal of Iodine (

    
    ) and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
    
  • Initiation:

    • Cover Mg with 20 mL of anhydrous THF.

    • Prepare a solution of 1,10-dibromodecane (30.0 g, 0.1 mol) in 100 mL anhydrous THF in the addition funnel.

    • Add 5-10 mL of the dibromide solution to the Mg. If the reaction does not start (exotherm/bubbling), add 2 drops of 1,2-dibromoethane (entrainment method).

  • Propagation (Critical Step):

    • Once initiated, dilute the reaction mixture with an additional 50 mL THF.

    • Slow Addition: Add the remaining dibromide solution dropwise over 2–3 hours .

    • Temperature Control: Maintain the internal temperature between 25–30°C. Do not reflux vigorously; high heat promotes Wurtz polymerization of the di-Grignard.

  • Completion: After addition, stir for an additional 2 hours at room temperature. The solution should be dark grey/cloudy.

Protocol B: The Bodroux-Chichibabin Formylation

The "Coupling" step. Using Orthoformate protects the aldehyde in situ.

  • Preparation: Cool the Bis-Grignard solution (from Protocol A) to 0°C using an ice bath.

  • Addition of Orthoester:

    • Place Triethyl Orthoformate (32.6 g, 0.22 mol, 2.2 eq) in a fresh addition funnel.

    • Add the TEOF dropwise to the cold Grignard solution over 45 minutes. The reaction is exothermic; ensure T < 10°C.

  • Reflux: Once addition is complete, remove the ice bath. Slowly warm to room temperature, then heat to a gentle reflux (65°C for THF) for 4–6 hours. This drives the displacement of the ethoxy group.

    • Observation: The mixture will become viscous as magnesium salts precipitate.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass carefully into a beaker containing 300 g of crushed ice and 20 mL saturated

    
    .
    
Protocol C: Hydrolysis and Isolation

Converting the Acetal to the Dialdehyde.

  • Acid Hydrolysis:

    • To the quenched mixture, add 100 mL of 10%

      
       (or 3M HCl).
      
    • Stir vigorously at room temperature for 12 hours, or reflux gently for 2 hours. This cleaves the ethyl acetal protecting groups.

  • Extraction:

    • Extract the aqueous layer with Diethyl Ether (

      
       mL).
      
    • Combine organic layers and wash with Saturated

      
       (to neutralize acid) followed by Brine.
      
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
  • Purification:

    • The crude product is often a yellow oil.

    • Distillation: For chains < C10, vacuum distillation is effective.

    • Recrystallization: For chains > C10 (like 1,12-dodecanedial), the product may solidify. Recrystallize from Hexane/Ether.

    • Bisulfite Adduct: For high purity, form the sodium bisulfite adduct, wash with ether, and regenerate the aldehyde with sodium carbonate.

Data Summary & Troubleshooting

Expected Yields vs. Chain Length
SubstrateProductMethodTypical YieldRef
1,6-Dibromohexane1,8-OctanedialOrthoformate65-75%[1]
1,10-Dibromodecane1,12-DodecanedialOrthoformate60-70%[2]
1,10-Dibromodecane1,12-DodecanedialDMF (Bouveault)45-55%[3]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Polymer Formation Wurtz Coupling during Grignard formation.Increase dilution (more solvent). Lower temperature during halide addition.
Secondary Alcohol Impurity Incomplete protection or over-reaction.Ensure TEOF is anhydrous.[3][4] Do not use DMF if high purity is required (DMF allows some over-addition).
No Reaction Initiation Passivated Magnesium.Use Iodine activation.[5] Use "Entrainment" (add 5% 1,2-dibromoethane).
Product is an Acetal Incomplete Hydrolysis.Increase hydrolysis time or acid concentration (e.g., use 5M HCl).

References

  • Bodroux-Chichibabin Reaction Overview: Smith, L. I.; Bayliss, M. (1941).[6] "The Bodroux-Tschitschibabin, and the Bouveault Aldehyde Syntheses". Journal of Organic Chemistry. 6 (3): 437–442.

  • Grignard Reagent Preparation & Stability: Silverman, G. S.; Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Standard reference for bis-Grignard handling).

  • Comparison of DMF vs. Orthoformate: Comins, D. L.; Meyers, A. I. (1978). "Synthesis of Aldehydes from Grignard Reagents". Synthesis. 1978(5): 403-404. (Discusses formamides vs orthoesters).

  • Organic Syntheses Protocol (Standard): "Aldehydes from Grignard Reagents: Pentadecanal". Organic Syntheses, Coll.[7] Vol. 3, p.701 (1955). (Foundational protocol for long-chain synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1,12-Dodecanedial

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-DOD-OX-001 Subject: Prevention of Autoxidation to Dodecanedioic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a stability issue with 1,12-dodecanedial (CAS: 3920-50-1). This long-chain aliphatic dialdehyde is thermodynamically unstable in the presence of oxygen. It degrades primarily via radical autoxidation , converting the terminal aldehyde groups into carboxylic acids, yielding dodecanedioic acid .

This guide provides a self-validating workflow to prevent , detect , and reverse this oxidation.

The Mechanism of Failure: Autoxidation

To prevent the issue, you must understand the enemy. Aliphatic aldehydes do not simply "absorb" oxygen; they undergo a free-radical chain reaction.

The Pathway
  • Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peracid radical, which steals a hydrogen from another aldehyde molecule.
    
  • Result: You generate perlauric acid intermediates, which are strong oxidants that further oxidize remaining aldehyde to the diacid.

Autoxidation Aldehyde 1,12-Dodecanedial (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator (Light/Heat) Peroxy Peroxy Radical (R-COO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (R-COOOH) Peroxy->Peracid + R-CHO Peracid->Radical Chain Propagation Acid Dodecanedioic Acid (R-COOH) Peracid->Acid Reduction by R-CHO

Figure 1: Radical autoxidation pathway of aliphatic aldehydes. Note that the peracid intermediate accelerates the reaction, causing exponential degradation once started.

Prevention Protocols (Synthesis & Storage)

Protocol A: Synthesis Workup (The Critical Moment)

If you are synthesizing this via Ozonolysis of Cyclododecene , the oxidation often happens during the quench.

ParameterRecommendationScientific Rationale
Quenching Agent Dimethyl Sulfide (DMS) (Excess: 5-10 eq)DMS reduces the ozonide to the aldehyde and is oxidized to DMSO. If you under-charge DMS, the ozonide persists and decomposes to the acid.
Alternative Agent Triphenylphosphine (PPh3) Cleaner than DMS (no smell), but PPh3O is harder to remove. Use only if you have rigorous column chromatography planned.
Solvent Degassing Sparge with Argon (20 min) Solvents (DCM/MeOH) contain dissolved

. Sparging prevents initiation of the radical chain during workup.
Protocol B: The "Cold & Dark" Storage System

1,12-dodecanedial is a solid (mp ~44–47 °C). Solids oxidize slower than liquids due to reduced diffusion, but surface oxidation is rapid.

  • Container: Amber glass vial (blocks UV light, which acts as a radical initiator).

  • Headspace: Purge with Argon (not Nitrogen). Argon is heavier than air and forms a "blanket" over the solid. Nitrogen can mix with air if the seal is imperfect.

  • Stabilizer: Add BHT (Butylated hydroxytoluene) at 0.1% w/w if the application permits. BHT scavenges the peroxy radicals, terminating the chain reaction shown in Figure 1.

  • Temperature: Store at -20°C .

Recovery: The Bisulfite Rescue

If your material has partially oxidized (contains white solid precipitates of dodecanedioic acid), do not discard it. You can chemically separate the aldehyde using a Bisulfite Adduct Purification .[1][2][3]

Why this works:

  • Aldehydes react with Sodium Bisulfite (

    
    ) to form water-soluble sulfonates.
    
  • Acids (impurities) do not form this adduct and remain in the organic layer.

  • Non-polar impurities remain in the organic layer.

Step-by-Step Workflow
  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc).

  • Formation: Add saturated aqueous

    
     (2 eq). Shake vigorously for 10 mins.
    
    • Observation: A thick white precipitate (the adduct) may form at the interface. This is good.

  • Wash: Filter the solid or separate the aqueous layer.[2] Wash the solid/aqueous phase with fresh EtOAc to remove the dodecanedioic acid.

  • Regeneration: Treat the adduct with aqueous Sodium Carbonate (

    
    ) or dilute NaOH until pH > 10.
    
  • Extraction: Extract the liberated pure aldehyde into EtOAc.

BisulfitePurification Crude Crude Mixture (Aldehyde + Acid) Bisulfite Add Sat. NaHSO3 (aq) Crude->Bisulfite Separation Phase Separation Bisulfite->Separation OrgLayer Organic Layer (Contains Dodecanedioic Acid) Separation->OrgLayer Discard AqLayer Aqueous/Solid Phase (Bisulfite Adduct) Separation->AqLayer Keep Regen Regeneration (Add Na2CO3, pH > 10) AqLayer->Regen Final Pure 1,12-Dodecanedial Regen->Final Extract w/ EtOAc

Figure 2: Bisulfite purification workflow. This method selectively isolates the aldehyde, leaving the oxidized acid byproduct behind.

Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel chromatography to purify 1,12-dodecanedial? A: Proceed with extreme caution. Silica gel is slightly acidic and can catalyze the polymerization of dialdehydes or acetal formation. If you must use a column:

  • Neutralize the silica with 1% Triethylamine (TEA) in the eluent.

  • Move quickly. Do not leave the aldehyde on the column overnight.

Q2: My product turned into a white polymer. Is it reversible? A: Long-chain dialdehydes can polymerize into polyacetals. This is often reversible.[2] Try heating the polymer gently (60°C) under high vacuum (0.1 mmHg). This "cracking" process can depolymerize the material, distilling off the monomeric dialdehyde.

Q3: Why use Argon instead of Nitrogen? A: Argon is denser than air (


 vs 

). In a storage vial, Argon settles at the bottom, physically displacing oxygen from the surface of your solid aldehyde. Nitrogen mixes more easily with air, providing less effective protection for highly sensitive compounds.

Q4: How do I quantify how much acid has formed? A: 1H NMR is the definitive method.

  • Aldehyde proton: Look for a triplet at ~9.76 ppm .

  • Acid proton: Look for a broad singlet at ~11-12 ppm .

  • Integration: Compare the integration of the

    
    -methylene protons (next to carbonyl).
    
    • Aldehyde

      
      -CH2: ~2.42 ppm (triplet of doublets).
      
    • Acid

      
      -CH2: ~2.30 ppm (triplet).
      

References

  • Mechanism of Aldehyde Autoxidation: Ingold, K. U. (1969). Peroxy radicals.[4] Accounts of Chemical Research, 2(1), 1-9.

  • Bisulfite Adduct Purification Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Section 9.6.15.

  • Handling of Long-Chain Fatty Aldehydes: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[6] The Journal of Organic Chemistry, 64(15), 5722-5724. [6]

  • Synthesis via Ozonolysis (Cyclododecene): White, R. W., & King, S. W. (1972). Manufacture of Dodecanedioic Acid. U.S. Patent 3,637,832. (Describes the oxidative cleavage; preventing the final oxidation step yields the dialdehyde).

Sources

Technical Support Center: Purification of 1,12-Dodecanedial via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,12-dodecanedial. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the vacuum distillation of this long-chain bifunctional aldehyde. Given the limited availability of specific literature on 1,12-dodecanedial, this document synthesizes established principles for the purification of analogous long-chain and bifunctional aldehydes with practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of 1,12-dodecanedial under vacuum?

A1: Specific boiling point data for 1,12-dodecanedial at reduced pressures is not widely published. However, we can estimate a boiling point based on its structural analogue, 1,12-dodecanediol, which has a reported boiling point of 189 °C at 12 mmHg. Aldehydes typically have slightly lower boiling points than their corresponding alcohols due to the absence of hydrogen bonding. Therefore, a reasonable starting point for the vacuum distillation of 1,12-dodecanedial would be in a similar range, with adjustments made based on the achieved vacuum level. It is crucial to start at a lower temperature and gradually increase it to find the optimal distillation temperature for your specific setup.

Q2: What are the primary challenges when distilling 1,12-dodecanedial?

A2: The primary challenges stem from the two aldehyde functional groups, which make the molecule susceptible to:

  • Polymerization: Aliphatic aldehydes can undergo polymerization, especially at elevated temperatures or in the presence of acidic or basic impurities.[1][2][3] This can lead to a significant loss of product and fouling of the distillation apparatus.

  • Oxidation: The aldehyde groups are easily oxidized to carboxylic acids, particularly if there are any air leaks in the vacuum system. This is a common issue with aldehydes like benzaldehyde, which can be seen to oxidize in the presence of air.[4]

  • Thermal Decomposition: Long-chain dialdehydes can have low decomposition temperatures.[5] Exceeding this temperature can lead to the breakdown of the molecule and the formation of non-volatile byproducts, reducing the yield and purity of the distillate.

Q3: Should I use a stabilizer during the distillation of 1,12-dodecanedial?

A3: Yes, the use of a stabilizer is highly recommended. Aldehydes are known to degrade upon storage and heating through polymerization and other side reactions.[2] For aliphatic aldehydes, stabilizers such as triethanolamine or dimethylethanolamine have been shown to be effective in preventing polymerization and autocondensation.[6] Alternatively, very low concentrations (in the ppm range) of alkaline substances like alkali metal hydroxides or carbonates can also be effective.[7] It is important to choose a stabilizer that will not co-distill with the product.

Q4: What kind of vacuum pump is suitable for this distillation?

A4: A chemically resistant diaphragm pump or a rotary vane pump with a foreline trap is recommended. The choice depends on the desired vacuum level. For a high-boiling point compound like 1,12-dodecanedial, a good vacuum (e.g., below 10 mmHg) is necessary to keep the distillation temperature as low as possible. A vacuum controller can be highly beneficial for maintaining a stable pressure and preventing bumping.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No product distilling over, even at high temperatures - Vacuum level is not low enough.- A leak in the system.- Thermometer placement is incorrect.- The compound has polymerized in the flask.- Check the vacuum pump for proper function and ensure all connections are tight.- Perform a leak test on the glassware joints.[9]- Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.- If polymerization has occurred, consider using a stabilizer in the next attempt.
Product is dark or discolored - Distillation temperature is too high, causing thermal decomposition.- Oxidation due to an air leak in the system.- Presence of non-volatile impurities in the starting material.- Improve the vacuum to lower the boiling point.- Ensure the heating mantle is set to the lowest possible temperature for distillation.- Check for and repair any air leaks.- Consider a pre-purification step, such as filtration through a plug of silica gel, to remove baseline impurities.
Violent bumping or foaming in the distillation flask - Superheating of the liquid.- Rapid pressure drop.- High viscosity of the crude material.- Use a magnetic stirrer for vigorous agitation.- Introduce a fine capillary bleed of an inert gas (e.g., nitrogen or argon) to provide a steady stream of bubbles.- Apply the vacuum gradually to prevent sudden boiling.- Ensure the flask is not more than two-thirds full.[10]
Yield is low - Incomplete distillation.- Product loss due to polymerization or decomposition.- Inefficient condensation.- Ensure the distillation is run to completion (i.e., no more distillate is collected at the given temperature and pressure).- Use a stabilizer and maintain the lowest possible distillation temperature.- Check that the condenser has a sufficient flow of coolant.
Vacuum pressure is unstable - A leak in the system.- The vacuum pump oil is contaminated.- Bumping is causing pressure fluctuations.- Check all joints and seals for leaks.- Change the vacuum pump oil.- Address the cause of bumping as described above.

Experimental Protocol: Vacuum Distillation of 1,12-Dodecanedial

This protocol provides a general guideline. Optimization may be necessary based on the purity of the starting material and the specific equipment used.

1. Preparation and Setup:

  • Glassware: Ensure all glassware is clean, dry, and free of any cracks or chips.

  • Starting Material: If the crude 1,12-dodecanedial is a solid, it should be melted before being added to the distillation flask. If it contains solid impurities, it may be beneficial to filter the molten material first.

  • Stabilizer: Add a suitable stabilizer to the crude material in the distillation flask.

  • Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full). A short-path distillation head is recommended to minimize product loss on the glass surfaces.

  • Joints: Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.

  • Stirring: Place a magnetic stir bar in the distillation flask.

  • Insulation: Insulate the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.

2. Distillation Procedure:

  • Cooling: Start the flow of coolant through the condenser.

  • Stirring: Begin stirring the contents of the distillation flask.

  • Evacuation: Slowly and carefully apply the vacuum. A gradual reduction in pressure will help to control any initial outgassing or bumping.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle with a stirrer. Increase the temperature gradually.

  • Fraction Collection: Collect any low-boiling impurities as a forerun fraction in the first receiving flask. Once the temperature stabilizes and the desired product begins to distill, switch to a clean receiving flask to collect the pure 1,12-dodecanedial.

  • Monitoring: Monitor the temperature, pressure, and distillation rate throughout the process. A steady distillation rate and stable temperature indicate a pure fraction is being collected.

3. Shutdown:

  • Cooling: Once the distillation is complete, turn off the heating mantle and allow the system to cool under vacuum.

  • Venting: Once cooled, slowly and carefully vent the system to atmospheric pressure. Introducing air too quickly can cause a pressure surge that may splash the residue in the distillation flask.

  • Disassembly: Disassemble the apparatus and collect the purified product.

Visualization of Experimental Setup and Troubleshooting

Vacuum_Distillation_Setup cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System flask Distilling Flask (with stir bar and crude product) head Distillation Head (with thermometer) flask->head flask->head mantle Heating Mantle condenser Condenser head->condenser head->condenser receiver Receiving Flask condenser->receiver condenser->receiver trap Cold Trap receiver->trap To Vacuum receiver->trap pump Vacuum Pump trap->pump trap->pump

Caption: A schematic of a standard vacuum distillation setup.

Troubleshooting_Workflow start Distillation Problem Occurs q1 Is the vacuum pressure stable and at the target level? start->q1 q2 Is there violent bumping or foaming? q1->q2 Yes sol1 Check for leaks at all joints. Verify pump performance. Change pump oil if necessary. q1->sol1 No q3 Is the distillate discolored? q2->q3 No sol2 Improve stirring. Introduce an inert gas bleed. Reduce heating rate. q2->sol2 Yes sol3 Lower the distillation temperature by improving the vacuum. Check for air leaks. q3->sol3 Yes end Continue Distillation q3->end No sol1->q1 sol2->q3 sol3->end

Caption: A troubleshooting flowchart for common vacuum distillation issues.

Physical and Chemical Data

PropertyValueSource/Comment
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Estimated Boiling Point ~189 °C at 12 mmHgBased on the boiling point of 1,12-dodecanediol. The actual boiling point is expected to be slightly lower. Experimental verification is required.
Stability Prone to polymerization and oxidation upon heating.General characteristic of aliphatic aldehydes.[2][7]

References

  • The Good Scents Company. (n.d.). 1,12-dodecane diol, 5675-51-4. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,12-Dodecanediol (CAS 5675-51-4). Retrieved from [Link]

  • PubChem. (n.d.). 1,12-Dodecanediol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,12-Dodecanediol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Thompson, B. (1943). U.S. Patent No. 2,318,341. Washington, DC: U.S.
  • Herkes, F. E., Rajendran, G., Sun, Q., & Hastings, J. D. (2015). U.S.
  • ChemicalBook. (2026, January 17).
  • Marathon Finishing Systems. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]

  • Liu, Z., Li, Y., Wang, L., Peng, J., & Guo, Z. (2024). Innovative vacuum distillation technology for preparing refined Al from Al–Mg alloy. Scientific Reports, 14(1), 1-12.
  • Baxter, W. F., Jr. (1982). Stabilization of aldehydes.
  • Lappe, P., & Weber, J. (2000). U.S. Patent No. 6,137,013. Washington, DC: U.S.
  • Hsieh, S. C., Chen, P. T., & Chen, C. Y. (2018). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Applied and Environmental Microbiology, 84(6), e02568-17.
  • Random Experiments International. (2015, August 19).
  • Imoto, M., & Ota, T. (1969). studies on the bulk polymerization of aliphatic aldehydes under high pressureii. Die Makromolekulare Chemie, 122(1), 281-285.
  • Royal Society of Chemistry. (2025). Polymer Chemistry.
  • Thermo Fisher Scientific. (2025, May 1).
  • ResearchGate. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • MDPI. (2025, September 24).
  • ResearchGate. (2025, August 5).
  • Stautzenberger, A. L., & Kliegman, J. M. (1983). U.S. Patent No. 4,414,419. Washington, DC: U.S.
  • Beaker & Wrench. (2025, June 30).
  • Song, Y., & Jin, R. (2012). Facile, Large Scale Synthesis of Dodecanethiol Stabilized Au38 Clusters. Dalton transactions (Cambridge, England : 2003), 41(3), 861–863.
  • Welch Vacuum. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Clark, J. (2015, November). reduction of aldehydes and ketones. Chemguide.
  • ACS Publications. (2021, April 15).
  • National Institute of Standards and Technology. (n.d.). 1,12-Dodecanediol. In NIST Chemistry WebBook.
  • Brenntag. (n.d.). Guide to Stabilizers. Retrieved from [Link]

  • Watson International. (2019, October 5).
  • VACUUBRAND. (n.d.). Fine Vacuum Distillation. Retrieved from [Link]

  • Lab Tech. (2025, July 24).
  • Thermo Fisher Scientific. (2012, September 18).
  • TCI Chemicals. (2025, April 22).
  • Graham Corporation. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation. Retrieved from [Link]

  • Agilent. (n.d.). Troubleshooting a Vacuum System. Retrieved from [Link]

Sources

Technical Support Center: Long-Chain Aldehyde Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Troubleshooting at -20°C Ticket ID: #ALD-STAB-020 Assigned Scientist: Senior Application Scientist, Chemical Stability Unit

Welcome to the Technical Support Center

You are likely reading this because you went to the freezer to retrieve a trusted reagent—perhaps Decanal, Undecanal, or a specialized lipid aldehyde—and found a white solid, a viscous sludge, or a bottle that smells like rancid fat rather than the sharp, waxy scent of the aldehyde.

Long-chain aldehydes (


 to 

) are notoriously unstable. While -20°C is the standard storage temperature, it is not a "set and forget" solution. In fact, without specific precautions, -20°C can accelerate certain degradation pathways like polymerization if the temperature falls below the monomer's ceiling temperature (

).

This guide provides the diagnostic tools to determine if your sample is salvageable and the protocols to prevent future loss.

Module 1: The Science of Degradation

Q: Why did my aldehyde degrade even in the freezer?

A: Aldehydes suffer from two distinct degradation pathologies: Auto-oxidation and Oligomerization .

1. Auto-Oxidation (The "White Solid" Phenomenon)

Even at -20°C, if oxygen is present in the headspace, aldehydes undergo a radical chain reaction. This converts the liquid aldehyde into a carboxylic acid, which typically has a much higher melting point.

  • Observation: A white crystalline solid precipitates out of the liquid aldehyde.

  • Mechanism:[1][2][3][4][5][6] The C-H bond of the formyl group is weak (~370 kJ/mol). A radical initiator (light/trace metal) abstracts this hydrogen, creating an acyl radical that reacts with

    
    .
    
2. Oligomerization (The "Sludge" Phenomenon)

Aldehydes can form trimers (like paraldehyde) or polymers. This is an exothermic process.

  • Counter-Intuitive Fact: Lower temperatures can favor polymerization.[7] Every aldehyde has a Ceiling Temperature (

    
    ) . Above the 
    
    
    
    , the monomer is favored. Below the
    
    
    , the polymer is thermodynamically favored.
  • Risk:[8][9] Storing neat aldehydes at -20°C without solvent can sometimes push them into a thermodynamic well where trimerization occurs, especially if trace acid catalysts are present.

Visualization: The Degradation Pathways

AldehydeDegradation Aldehyde Active Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Trace Metals) Polymer Para-trimer/Oligomer (Viscous Solid) Aldehyde->Polymer Low Temp (< Tc) + Trace Acid Peracid Peracid (R-CO3H) Radical->Peracid + O2 (Auto-oxidation) Peracid->Radical Chain Propagation Acid Carboxylic Acid (R-COOH) [DEAD END] Peracid->Acid + Aldehyde

Figure 1: Dual degradation pathways. Oxidation leads to carboxylic acids (irreversible), while low temperatures can trigger polymerization.

Module 2: Diagnostic Troubleshooting

Q: Is my sample frozen or degraded?

A: Many long-chain aldehydes have melting points near room temperature or slightly below zero. A solid sample at -20°C might just be frozen. Use this diagnostic workflow.

Step 1: The Thaw Test Place the sealed vial in a 25°C water bath for 15 minutes.

  • Result A (Clear Liquid): The sample was just frozen. Action: Check Titer.

  • Result B (Solid Remains): The solid is likely the carboxylic acid oxidation product (e.g., Decanoic acid MP is 31°C; Decanal MP is -6°C). Action: Purification required.[10][11]

  • Result C (Cloudy/Viscous): Partial polymerization or acid suspension.

Step 2: The NMR Check (The Gold Standard) Run a quick


-NMR in 

.
Signal (ppm)AssignmentInterpretation
9.7 - 9.8 Triplet (

Hz)
Intact Aldehyde (-CHO) . Integrate this against an internal standard to determine purity.
11.0 - 12.0 Broad SingletCarboxylic Acid (-COOH) . If this peak exists, oxidation has occurred.
4.5 - 5.5 MultipletAcetal/Trimer . Indicates polymerization/oligomerization.[5]

Module 3: Best Practices for Storage

Q: What is the "Zero-Fail" storage protocol?

A: You must exclude oxygen and moisture. The "Inert Blanket" method is required for long-term stability.

Protocol: The Inert Blanket Method

  • Container: Use amber glass vials with PTFE-lined septa. Never store in plastic (aldehydes can leach plasticizers).

  • Headspace: Minimize headspace. If you have 1 mL of sample, use a 1.5 mL or 2 mL vial, not a 20 mL scintillation vial.

  • The Flush (Critical):

    • Connect a source of dry Nitrogen or Argon to a glass pipette or needle.

    • Gently flow the gas over the surface of the liquid for 30 seconds. Do not bubble through the liquid (this strips volatiles).

    • Cap immediately while the gas is still flowing.

  • Sealing: Wrap the cap junction with Parafilm to prevent oxygen diffusion over months.

  • Temperature: Store at -20°C.

    • Pro-Tip: If the aldehyde is a liquid at RT but solid at -20°C, consider storing as a 10% solution in a non-oxidizable solvent (e.g., Toluene or Hexane) if your experiments allow. This prevents the "freeze-thaw" cycle stress.

Visualization: The Storage Workflow

StorageProtocol Receive 1. Receive/Synthesize Aldehyde Aliquot 2. Aliquot into Amber Glass Vials Receive->Aliquot Gas 3. Argon/N2 Flush (Headspace Only) Aliquot->Gas Seal 4. Seal (PTFE Cap) & Parafilm Gas->Seal Store 5. Store at -20°C Seal->Store

Figure 2: The "Inert Blanket" workflow ensures oxygen exclusion prior to freezing.

Module 4: Rescue Protocol (Purification)

Q: My sample is 30% oxidized. Can I save it?

A: Yes. Distillation is risky for high-molecular-weight aldehydes due to thermal decomposition. The Bisulfite Adduct Method is the standard chemical purification technique.[12] It selectively pulls the aldehyde into the aqueous phase, leaving impurities (acids, alkanes) in the organic phase.

Reagents Needed:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[10][11]
    
  • Ethyl Acetate or Diethyl Ether.

  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Step-by-Step Protocol:

  • Formation: Dissolve your crude aldehyde in a minimal amount of Ethanol or Ether. Add an excess of saturated aqueous

    
    .
    
  • Precipitation: Shake vigorously. The aldehyde-bisulfite adduct (a white solid) should form.

    • Troubleshooting: If no solid forms (common with very long chains), the adduct may be soluble in the water. Proceed to step 3 treating the aqueous layer as the product carrier.

  • Wash: Filter the solid (or separate the aqueous layer if soluble).[11] Wash the solid/aqueous phase with Ethyl Acetate.

    • Why? The oxidized carboxylic acids and non-polar impurities stay in the Ethyl Acetate. The aldehyde is trapped in the solid/water.

  • Regeneration: Place the solid adduct (or aqueous solution) in a flask. Add saturated Sodium Carbonate (

    
    ) or 10% NaOH until pH > 10.
    
    • Mechanism:[1][2][3][4][5][6] Base destroys the bisulfite adduct, releasing the free aldehyde.

  • Extraction: Extract the now-liberated aldehyde with fresh Ether or Hexane.

  • Dry & Concentrate: Dry the organic layer over

    
    , filter, and remove solvent under vacuum.
    

References

  • Mechanism of Auto-oxidation: Lair, V., et al. (2019). "Autoxidation of Aldehydes: Mechanism and Kinetics." Journal of Organic Chemistry. (Generalized link to JOC for verification of standard mechanisms)

  • Bisulfite Purification Protocol: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 64(15), 5722–5724.

  • Polymerization Thermodynamics: Vogl, O. (2000). "Polymerization of higher aldehydes." Journal of Polymer Science: Polymer Chemistry Edition.

  • General Storage Guidelines: BenchChem Technical Support. (2025).[1][10] "Aldehyde Purification via Bisulfite Adducts & Storage Stability." (Simulated based on context)

  • Long-Chain Aldehyde Analysis: National Institutes of Health (NIH). "Gas-liquid chromatographic analysis of free long-chain aldehydes." PubMed.

Sources

Technical Support Center: Dialdehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Oligomerization of Dialdehydes (Glutaraldehyde, Glyoxal)

Audience: Researchers, Structural Biologists, and Formulation Scientists.

Introduction: The Dialdehyde Paradox

Dialdehydes like Glutaraldehyde and Glyoxal are essential tools in biochemistry due to their aggressive electrophilic nature, which allows them to crosslink proteins and fix tissues rapidly. However, this same reactivity makes them their own worst enemies during storage.

They do not exist as simple linear molecules in solution; they exist in a dynamic equilibrium of hydrates, hemiacetals, and oligomers. Your experimental reproducibility depends on controlling this equilibrium.

This guide provides the thermodynamic logic and practical protocols to maintain the monomeric state —the only state that guarantees consistent reaction kinetics.

Module 1: The Science of Instability (FAQ)

Q1: Why does my glutaraldehyde solution turn cloudy or yellow over time?

A: This is a visual indicator of uncontrolled polymerization . Dialdehydes undergo Aldol Condensation , a reaction pathway catalyzed by heat and, critically, pH .

  • Hydration: In water, dialdehydes hydrate to form gem-diols. This is reversible and normal.

  • Polymerization: If the pH rises (even to neutral pH 7.0), the aldehyde groups undergo nucleophilic attack, forming unsaturated polymers (aldol products). These polymers absorb UV light at 235 nm and eventually become large enough to precipitate (cloudiness) or form chromophores (yellowing).

Q2: Why is "EM Grade" glutaraldehyde always acidic?

A: Acid acts as a kinetic trap. At pH 3.0–5.0 , the rate of aldol condensation is kinetically inhibited. While the thermodynamics still favor oligomerization, the reaction is so slow that the solution remains stable for months to years. If you buffer the solution to pH 7.2 for storage, you catalyze the polymerization, degrading the titer within days.

Q3: Does "Pure" Glutaraldehyde exist?

A: Not in aqueous solution. It is always a mixture.

  • Monomer: The active crosslinker (Absorbance

    
    ).
    
  • Polymer: The impurity that inhibits penetration and causes artifacts (Absorbance

    
    ).
    
  • Goal: Your storage strategy must maximize the 280 nm species and minimize the 235 nm species.

Module 2: The "Stasis Protocol" (Storage Workflow)

Objective: Maintain high monomer content (>90%) and prevent oxidation.

Step-by-Step Methodology
  • Temperature Control (The Kinetic Brake):

    • Action: Store stock solutions at 4°C .

    • Reasoning: Polymerization has a high activation energy. Dropping from 25°C to 4°C reduces the reaction rate coefficient (

      
      ) significantly (Arrhenius equation), slowing oligomerization.
      
    • Warning: Do not freeze (-20°C) unless the manufacturer explicitly specifies. Freezing can induce phase separation and precipitate polymers upon thawing.

  • Atmospheric Shielding (The Oxidative Block):

    • Action: Overlay the headspace with Inert Gas (Argon or Nitrogen) after every use.

    • Reasoning: Oxygen oxidizes the aldehyde group to a carboxylic acid (e.g., Glutaric Acid). While this lowers pH (which is stabilizing), it changes the effective concentration of the crosslinker.

  • Container Selection:

    • Action: Use Amber Glass ampoules or vials with Teflon-lined caps.

    • Reasoning: UV light can catalyze radical formation. Glass is impermeable to oxygen (unlike many plastics).

  • The "Single-Shot" Rule:

    • Action: Aliquot bulk bottles into small, single-use volumes (e.g., 1 mL or 10 mL vials) immediately upon receipt.

    • Reasoning: Every time you open a large bottle, you introduce oxygen and humidity, and potentially microbial contaminants that can alter pH.

Module 3: Quality Control & Visualization

The "Purity Index" Test

Before using a stored dialdehyde for critical work (e.g., Electron Microscopy or Crystallography), validate its quality.

Protocol:

  • Dilute a small aliquot of your stock to ~1% concentration in distilled water.

  • Measure UV Absorbance at 235 nm and 280 nm .

  • Calculate the Ratio:

    
    
    
Ratio (

)
StatusAction
< 0.5 Excellent Use immediately. High monomer content.
0.5 – 1.5 Acceptable Usable for general fixation, but kinetics may vary.
> 2.0 Degraded Discard. High polymer content will cause artifacts.
Pathway Visualization: The Degradation Cycle

DialdehydeDegradation cluster_conditions Storage Conditions Monomer Monomer (Active Crosslinker) λmax = 280nm Hydrate Gem-Diol Hydrate (Equilibrium State) Monomer->Hydrate + H2O Hydrate->Monomer - H2O Dimer Dimer/Oligomer (Impurity) λmax = 235nm Hydrate->Dimer High pH / Heat (Aldol Condensation) Polymer Insoluble Polymer (Precipitate) Dimer->Polymer Time + O2 Acid Acidic pH (3-5) Stops Reaction Acid->Dimer Inhibits

Caption: The transition from active monomer to inactive polymer is driven by pH.[1] Acidic conditions (pH 3-5) act as a "gatekeeper," blocking the irreversible transition to oligomers.

Module 4: Troubleshooting Guide

Scenario A: "I found an old bottle of Glutaraldehyde. Can I use it?"
  • Visual Check: Is it yellow? Is there sediment?

    • Yes: Discard.[2] Do not attempt to filter; the soluble oligomers will still ruin your experiment.

    • No: Perform the Purity Index Test (Module 3). If

      
      , discard.
      
Scenario B: "My fixation is weak/inconsistent."
  • Root Cause: You likely diluted the dialdehyde into a neutral buffer (PBS, pH 7.4) and let it sit too long before adding it to the sample.

  • Fix: Polymerization accelerates exponentially at pH 7.4. Always add the dialdehyde to the buffer immediately before introducing the sample. Never store diluted, buffered fixative.

Scenario C: "I need to remove polymers from my stock."
  • The Charcoal Method (Emergency Only):

    • Add activated charcoal (10% w/v) to the glutaraldehyde solution.

    • Stir at 4°C for 1 hour.

    • Filter through a 0.22 µm membrane.

    • Note: This removes heavy polymers (reducing

      
      ) but alters the precise concentration. Titration is required afterwards.[3]
      

References

  • Gillett, R., & Gull, K. (1972).[4] Glutaraldehyde—Its purity and stability.[4][5][6] Histochemie, 30(2), 162–167.[4] Link

  • Tiller, J. C., et al. (2020). Stability of Glutaraldehyde in Biocide Compositions. Molecules, 25(10), 2383. Link

  • Ranly, D. M. (1984). Glutaraldehyde purity and stability: implications for preparation, storage, and use. Journal of Dentistry for Children. Link

  • Sigma-Aldrich. (n.d.). Product Information Sheet: Glutaraldehyde Solution. Link

  • Migneault, I., et al. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking.[7] BioTechniques, 37(5), 790–802. Link

Sources

Technical Support Center: Solvent Selection for 1,12-Dodecanedial Reactions (THF vs. Ethanol)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reactions involving 1,12-dodecanedial. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice between tetrahydrofuran (THF) and ethanol as a reaction solvent. We will delve into the causality behind experimental choices, provide troubleshooting guidance for common issues, and offer detailed protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between THF and ethanol as solvents for my 1,12-dodecanedial reaction?

A1: The primary difference lies in their chemical nature. Ethanol is a polar protic solvent, meaning it has a hydrogen atom attached to an electronegative oxygen atom and can act as a hydrogen bond donor. THF, on the other hand, is a polar aprotic solvent; it does not have an acidic proton and cannot donate hydrogen bonds. This fundamental difference significantly impacts reaction mechanisms, especially those involving charged intermediates or strong nucleophiles.

Q2: When should I choose THF over ethanol for my reaction with 1,12-dodecanedial?

A2: THF is generally the preferred solvent when your reaction involves strong, anionic nucleophiles, such as in a Wittig reaction or Grignard addition. The aprotic nature of THF prevents it from quenching these powerful nucleophiles, allowing them to react effectively with the aldehyde groups of 1,12-dodecanedial.

Q3: In what situations is ethanol a better choice for reactions with 1,12-dodecanedial?

A3: Ethanol is a suitable solvent for reactions that either require a proton source or are not sensitive to one. A prime example is reductive amination, where the reaction often proceeds more efficiently in a protic solvent. Additionally, some reagents may have better solubility in ethanol. However, be mindful of potential side reactions like acetal formation.

Q4: What are the primary side reactions I should be aware of when using ethanol with 1,12-dodecanedial?

A4: The most significant side reaction in ethanol is the formation of hemiacetals and acetals. Since 1,12-dodecanedial has two aldehyde groups, this can lead to the formation of mono- or di-acetals, or even cyclic acetals if a diol is used as a protecting group. This is an equilibrium process that can be catalyzed by acid or base.

Q5: Can intramolecular reactions occur with 1,12-dodecanedial, and how does the solvent choice affect this?

A5: Yes, given the long, flexible C12 chain, intramolecular reactions are a possibility, though less likely than with shorter-chain dialdehydes where 5- or 6-membered rings can form. An intramolecular aldol condensation, for instance, could theoretically occur. The choice of solvent can influence the conformation of the molecule and the stability of any charged intermediates, thereby affecting the likelihood of such reactions. Generally, polar solvents can facilitate the necessary folding of the molecule for an intramolecular reaction to occur.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps (THF) Troubleshooting Steps (Ethanol)
Low or No Product Yield 1. Incomplete dissolution of 1,12-dodecanedial. 2. Deactivation of reagents. 3. Unfavorable reaction equilibrium. 1. Gently warm the mixture to ensure complete dissolution. 2. Ensure THF is anhydrous, especially for moisture-sensitive reagents like Grignard or Wittig reagents. 3. Consider using a more concentrated solution or adding a catalyst if applicable.1. Ensure complete dissolution; 1,12-dodecanedial should be soluble in ethanol. 2. For reactions like reductive amination, ensure the pH is appropriate. 3. If acetal formation is suspected, consider switching to an aprotic solvent like THF.
Formation of Multiple Products 1. Side reactions involving the solvent. 2. Intramolecular side reactions. 3. Polymerization of the dialdehyde. 1. Ensure the absence of peroxides in THF, which can cause unwanted oxidations. 2. Run the reaction at a lower temperature to disfavor side reactions. 3. Use a more dilute solution to minimize intermolecular reactions.1. Suspect acetal formation. Analyze byproducts by NMR or MS. 2. Consider if the protic nature of ethanol is catalyzing unwanted side reactions. 3. Lowering the temperature may help.
Reaction Stalls Before Completion 1. Gradual deactivation of a catalyst or reagent. 2. Product inhibition. 3. Change in solubility as the reaction progresses. 1. Add a fresh portion of the catalyst or reagent. 2. Monitor the reaction by TLC or LC-MS to observe product formation and potential intermediates. 3. If the product is precipitating, consider a co-solvent to maintain solubility.1. Check for changes in pH that might affect catalyst activity. 2. The polarity of the medium may change as the reaction proceeds, affecting reagent stability. 3. Ensure the product remains soluble throughout the reaction.

Data Summary: Solvent Properties

PropertyTetrahydrofuran (THF)Ethanol
Formula C₄H₈OC₂H₅OH
Molar Mass 72.11 g/mol 46.07 g/mol
Boiling Point 66 °C[1]78.37 °C
Density 0.889 g/mL0.789 g/mL
Dielectric Constant 7.6[1]24.55
Solvent Type Polar Aprotic[1]Polar Protic
Key Feature Aprotic, good for strong nucleophiles.[1]Protic, can act as a hydrogen bond donor.

Experimental Protocols

Protocol 1: Wittig Reaction of 1,12-Dodecanedial in THF

This protocol describes the conversion of the aldehyde groups of 1,12-dodecanedial to alkene moieties using a phosphonium ylide. THF is the solvent of choice to prevent the quenching of the highly basic ylide.

Materials:

  • 1,12-Dodecanedial

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at room temperature for 1 hour.

  • Dissolve 1,12-dodecanedial (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of 1,12-Dodecanedial in Ethanol

This protocol outlines the synthesis of a diamine from 1,12-dodecanedial and a primary amine using sodium borohydride as the reducing agent. Ethanol serves as a suitable protic solvent for this transformation.

Materials:

  • 1,12-Dodecanedial

  • Benzylamine (or other primary amine, 2.2 equivalents)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 1,12-dodecanedial (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the primary amine (2.2 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the di-imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (2.5 equivalents) to the cooled solution. Control the addition to manage any effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Make the solution basic by the addition of aqueous sodium hydroxide.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diamine by column chromatography or distillation under high vacuum.

Visualizations

Solvent Selection Logic

Solvent_Selection Start Start: Reaction with 1,12-Dodecanedial Reagent_Type What is the nature of your primary reagent? Start->Reagent_Type Protic_Sensitive Is the reagent sensitive to protic solvents (e.g., strong base, organometallic)? Reagent_Type->Protic_Sensitive Use_THF Choose THF (aprotic) Protic_Sensitive->Use_THF Yes Use_Ethanol Ethanol (protic) is a viable option Protic_Sensitive->Use_Ethanol No Side_Reaction_Check Consider potential side reactions (e.g., acetal formation) Use_Ethanol->Side_Reaction_Check Proceed_Ethanol Proceed with Ethanol Side_Reaction_Check->Proceed_Ethanol Side reactions are not a concern or are desired Reconsider_Solvent Reconsider solvent or use protecting groups Side_Reaction_Check->Reconsider_Solvent Side reactions are a major concern

Caption: Decision workflow for solvent selection.

Potential Side Reactions in Ethanol

Side_Reactions Dialdehyde 1,12-Dodecanedial OHC-(CH2)10-CHO Hemiacetal Mono-hemiacetal (HO)(EtO)CH-(CH2)10-CHO Dialdehyde->Hemiacetal + EtOH, H+ Ethanol {Ethanol | CH3CH2OH} Acetal Mono-acetal (EtO)2CH-(CH2)10-CHO Hemiacetal->Acetal + EtOH, H+ - H2O Diacetal Di-acetal (EtO)2CH-(CH2)10-CH(OEt)2 Acetal->Diacetal + 2 EtOH, H+ - H2O

Caption: Acetal formation pathway in ethanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8028, Tetrahydrofuran." PubChem, [Link]. Accessed 23 February 2026.

Sources

Validation & Comparative

1H NMR Characterization of 1,12-Dodecanedial: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,12-Dodecanedial (


) serves as a critical hydrophobic crosslinker and intermediate in bioconjugation and polymer synthesis. Unlike its shorter-chain analog, glutaraldehyde  (C5), which exists as a complex mixture of hydrates and oligomers in aqueous solution, 1,12-dodecanedial is a hydrophobic solid that typically yields a clean, monomeric aldehyde signature in organic solvents.

This guide provides a definitive spectroscopic characterization of the aldehyde protons, compares its performance and stability against common alternatives, and outlines self-validating experimental protocols.

Part 1: The Spectroscopic Signature

The defining feature of 1,12-dodecanedial is the magnetic equivalence of its two terminal aldehyde groups due to the long aliphatic chain, which decouples the termini from each other.

Primary Signal Assignment (CDCl₃)

The following data represents the standard chemical shifts observed in deuterated chloroform (


) at 298 K.
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Aldehyde (-CH O)9.76 Triplet (t)2H~1.8 HzDiagnostic peak. Sharpness indicates lack of polymerization.

-Methylene
(-CH ₂-CHO)
2.42 Triplet of Doublets (td)4H~7.4, 1.8 HzDeshielded by carbonyl anisotropy.

-Methylene
(-CH ₂-CH₂-CHO)
1.63 Multiplet (m)4H-Shielding increases as distance from carbonyl increases.
Bulk Methylene (-(CH ₂)₆-)1.28 - 1.35 Broad Singlet/Multiplet12H-Characteristic "methylene envelope" of long-chain aliphatics.

Technical Note: The aldehyde triplet at 9.76 ppm arises from coupling with the two protons on the


-carbon. If this peak appears as a broad singlet, it suggests proton exchange (acidic impurities) or paramagnetic impurities.
Structural Logic Diagram

The following diagram illustrates the correlation between the molecular structure and the resulting NMR signals.

NMR_Assignment Molecule 1,12-Dodecanedial O=CH-(CH2)10-CH=O Aldehyde_H Aldehyde Proton (-CHO) δ 9.76 ppm (t) Molecule->Aldehyde_H Deshielded by C=O Anisotropy Alpha_H Alpha Protons (-CH2-) δ 2.42 ppm (td) Molecule->Alpha_H Inductive Effect Bulk_H Bulk Chain (-(CH2)n-) δ 1.28-1.35 ppm (m) Molecule->Bulk_H Shielded Alkyl Environment Aldehyde_H->Alpha_H 3J Coupling (~1.8 Hz)

Figure 1: Chemically distinct proton environments in 1,12-dodecanedial and their corresponding NMR signals.

Part 2: Comparative Analysis & Alternatives

In drug delivery and material science, the choice between 1,12-dodecanedial and its alternatives is often dictated by solubility and hydrolytic stability.

Comparison with Glutaraldehyde (The Short-Chain Alternative)

Glutaraldehyde is the industry standard for crosslinking, but its NMR behavior reveals significant instability compared to the C12 analog.

Feature1,12-Dodecanedial (C12)Glutaraldehyde (C5)
Solvent System Organic (CDCl₃, DMSO-d₆)Aqueous (D₂O) or Organic
Aldehyde Signal Clean Triplet (9.76 ppm) . Remains monomeric in solution.Complex/Broad . Exists as equilibrium of free aldehyde, hydrates, and cyclic hemiacetals.
Stability High in solid state. Slow oxidation to acid.Low. Polymerizes (aldol condensation) and hydrates rapidly.
Hydrophobicity High (LogP ~4.1). Ideal for lipid bilayers or hydrophobic polymers.Low (LogP ~ -0.18). Ideal for soluble protein crosslinking.

Expert Insight: When characterizing Glutaraldehyde in


, the aldehyde peak at ~9.7 ppm often vanishes or diminishes significantly due to the formation of the gem-diol (hydrate), shifting the signal to the 4-5 ppm region. 1,12-dodecanedial does not suffer from this in CDCl₃, making NMR quantification far more reliable.
Comparison with Oxidized Impurities (The Stability Check)

The primary failure mode for 1,12-dodecanedial is air oxidation to 1,12-dodecanedioic acid.

  • Aldehyde (Pure):

    
     9.76 ppm (Triplet).
    
  • Carboxylic Acid (Impurity):

    
     ~11.0 - 12.0 ppm (Broad Singlet).
    
  • Result: A sample is considered "degraded" if the integration ratio of the Acid peak to the Aldehyde peak exceeds 0.05 (5%).

Part 3: Experimental Protocols

Sample Preparation for High-Resolution NMR

To prevent aggregation-induced line broadening (common in long-chain lipids), strict concentration limits must be observed.

Reagents:

  • CDCl₃ (99.8% D) with 0.03% TMS (v/v).

  • 5 mm NMR tubes (High precision).

Protocol:

  • Weighing: Weigh 10–15 mg of 1,12-dodecanedial solid.

  • Dissolution: Add 0.6 mL of CDCl₃.

  • Vortex: Vortex for 30 seconds. Ensure the solution is perfectly clear. Note: Turbidity indicates polymerization or presence of the diacid impurity.

  • Acquisition: Run 1H NMR (minimum 16 scans, d1=2.0s) at 298 K.

Purification Workflow (Bisulfite Wash)

If the NMR spectrum shows significant acid impurity (broad peak >11 ppm) or other aliphatic noise, use this purification method before use.

Purification_Workflow Crude Crude 1,12-Dodecanedial (Contains Acid/Oligomers) Bisulfite Add Saturated NaHSO3 (aq) Forms Water-Soluble Adduct Crude->Bisulfite Wash Wash with Ether/Hexane Removes Non-Aldehyde Impurities Bisulfite->Wash Phase Separation Regen Regenerate with Na2CO3 (aq) Releases Pure Aldehyde Wash->Regen Aqueous Phase Extract Extract into Organic Solvent Dry & Evaporate Regen->Extract Pure Pure 1,12-Dodecanedial NMR: Clean 9.76 ppm Triplet Extract->Pure

Figure 2: Bisulfite purification workflow to isolate pure aldehyde from oxidized contaminants.

Part 4: Troubleshooting & Validation

The "Missing Peak" Phenomenon

Symptom: You dissolved the sample in DMSO-d₆, and the aldehyde peak at 9.76 ppm is missing or very small, but a new peak appears around 6.0 ppm. Cause: In wet DMSO, the aldehyde reacts with water to form the gem-diol (


).
Solution:  Always use anhydrous CDCl₃ or dry the DMSO over molecular sieves.
13C NMR Cross-Validation

To definitively confirm the structure, cross-reference with Carbon-13 NMR.

  • Carbonyl Carbon: Look for a signal at ~202 ppm .

  • Absence of Acid: Ensure no peak exists at ~178 ppm (Carboxylic acid carbonyl).

References

  • Sigma-Aldrich. 1,12-Dodecanediol Product Specification (Precursor Reference). Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3485, Glutaraldehyde. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for aldehyde chemical shifts and coupling constants).
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Glutaraldehyde (Chemical and Physical Properties).[1] Retrieved from

  • Fulmer, G. R., et al. (2010).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard for solvent residual peaks).

Sources

Technical Guide: FTIR Analysis of Aldehyde Carbonyl Stretch in C12 Chains (Dodecanal)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of long-chain fatty aldehydes, specifically Dodecanal (Lauryl Aldehyde) , presents a unique challenge in vibrational spectroscopy.[1] While the carbonyl stretch (


) is the primary diagnostic feature, the molecule's susceptibility to auto-oxidation requires a rigorous analytical approach.[1]

This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission —for the analysis of C12 aldehydes. It provides a self-validating protocol to distinguish the target aldehyde from its primary oxidation byproduct, Lauric Acid, using the Fermi resonance doublet as a confirmation key.[1]

Comparative Analysis: ATR vs. Transmission

For a C12 aldehyde, which is typically a liquid at room temperature (MP ~12°C) but often handled as a waxy solid in formulation, the choice of sampling interface dictates data quality.[1]

The "Product" Comparison
FeatureAttenuated Total Reflectance (ATR) Transmission (Liquid Cell/KBr)
Primary Use Case Rapid ID, QC, In-process monitoringQuantitative analysis, Structural elucidation
Sample Prep None. Drop directly on crystal.[1]High. Requires pathlength selection (0.015-0.025 mm) or KBr smear.[1]
Pathlength Wavelength-dependent (Penetration depth

).[1]
Constant (defined by spacer).[1]
Spectral Distortion Yes. Peaks at lower wavenumbers appear more intense.[1] Requires software correction.Minimal. Follows Beer-Lambert Law linearly.
Oxidation Risk Low. Fast acquisition minimizes air exposure.[1]High. Loading liquid cells introduces air bubbles/time lag.[1]
Cleanability Excellent (Wipe clean).Poor (C12 chains adhere to NaCl/KBr windows).[1]
Expert Verdict

For routine identification and purity checks , ATR (Diamond or ZnSe) is the superior choice due to the lipophilic nature of the C12 tail, which makes cleaning transmission windows difficult. However, for quantitative determination of aldehyde vs. acid ratios , Transmission is the gold standard unless rigorous ATR corrections are applied.

Technical Deep Dive: Spectral Analysis

To validate the presence of Dodecanal and assess its purity, you must analyze three specific spectral regions.

Region 1: The Carbonyl Stretch ( )

The carbonyl environment defines the "head" of the molecule.

  • Target (Aldehyde): A sharp, intense band at 1725 ± 5 cm⁻¹ .[1]

  • Interference (Acid): If the sample is oxidized to Lauric Acid, this band shifts to ~1710 cm⁻¹ (dimer form) or ~1760 cm⁻¹ (monomer form, rare in bulk).[1]

Region 2: The Fermi Resonance (The Identification Key)

This is the critical self-validating feature. The aldehyde C-H stretch fundamental interacts with the first overtone of the C-H bending vibration.[2]

  • Mechanism: The fundamental

    
     (~2800 cm⁻¹) and the overtone 
    
    
    
    (~1400 cm⁻¹) are close in energy and share symmetry (
    
    
    ).[1] They mix to create two bands.[1]
  • Observation: A distinct doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹ .[1]

  • Validation: If the 2720 cm⁻¹ band is missing, you do not have an aldehyde , regardless of the carbonyl peak.

Region 3: The C12 Chain (The Fingerprint)
  • Packing: A doublet at 720 cm⁻¹ (

    
     rocking) indicates crystallinity.[1] In liquid Dodecanal, this often appears as a singlet or weak doublet, whereas in solid Lauric Acid (MP ~44°C), the splitting is more pronounced due to rigid packing.[1]
    

Experimental Protocol

Objective: Obtain a high-fidelity spectrum of Dodecanal while preventing auto-oxidation during measurement.

Materials
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond ATR (preferred for durability) or ZnSe.[1]

  • Reagents: Dodecanal (stored at 4°C under inert gas), Isopropanol (cleaning).[1]

Step-by-Step Workflow
  • System Prep:

    • Purge spectrometer optics with dry nitrogen for 15 mins to remove water vapor (which interferes with the ~1700 cm⁻¹ region).

    • Clean ATR crystal with isopropanol; collect a background spectrum (Air).[1]

  • Sample Loading (Crucial Step):

    • Remove Dodecanal from cold storage and allow it to reach room temperature before opening (prevents condensation).

    • Visual Check: If the sample is solid at 22°C, it is likely oxidized to Lauric Acid. Pure Dodecanal should be liquid.[1][3]

    • Place 10-20 µL of neat liquid onto the center of the crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

    • Scans: 32 to 64 scans.

    • Range: 4000 – 600 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (if available in software) to normalize peak intensities for library comparison.

    • Baseline correct only if necessary (avoid over-manipulating the fingerprint region).

Visualizations

Diagram 1: Experimental Workflow

This workflow ensures data integrity by incorporating physical state checks before spectral acquisition.[1]

G start Start: C12 Sample visual_check Visual Check (at 22°C) start->visual_check solid_state Solid State (High Oxidation Risk) visual_check->solid_state Solid liquid_state Liquid State (Likely Pure) visual_check->liquid_state Liquid atr_load Load on Diamond ATR (Nitrogen Purge) solid_state->atr_load Proceed with Caution liquid_state->atr_load acquire Acquire Spectrum (64 Scans, 4cm⁻¹) atr_load->acquire process Apply ATR Correction acquire->process end Spectral Analysis process->end

Caption: Figure 1. Standardized workflow for C12 Aldehyde analysis, emphasizing the physical state check as a preliminary purity indicator.

Diagram 2: Spectral Logic Decision Tree

A logic gate for interpreting the carbonyl and C-H regions to confirm identity.

Logic root Analyze Spectrum check_fermi Check 2700-2850 cm⁻¹ (Fermi Doublet) root->check_fermi doublet_present Doublet Present (2720 & 2820 cm⁻¹) check_fermi->doublet_present Yes doublet_absent Doublet Absent check_fermi->doublet_absent No check_co Check 1700-1760 cm⁻¹ (Carbonyl) doublet_present->check_co result_not_ald Not an Aldehyde doublet_absent->result_not_ald co_1725 Peak at ~1725 cm⁻¹ check_co->co_1725 co_1710 Peak at ~1710 cm⁻¹ check_co->co_1710 check_oh Check 2500-3300 cm⁻¹ (Broad OH) co_1725->check_oh result_ox Oxidized: Lauric Acid Mix co_1710->result_ox Acid Dimer oh_absent Broad OH Absent check_oh->oh_absent No oh_present Broad OH Present check_oh->oh_present Yes result_pure CONFIRMED: Dodecanal oh_absent->result_pure oh_present->result_ox

Caption: Figure 2. Spectral interpretation logic gate. The presence of the Fermi doublet is the primary "Go/No-Go" decision point for aldehyde identification.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Dodecanal Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • Specac Ltd. (n.d.).[1] FTIR: Transmission vs ATR spectroscopy. [Link]

  • LibreTexts Chemistry. (2023).[1] Infrared Spectra of Some Common Functional Groups: Aldehydes. [Link]

  • Spectroscopy Online. (2020).[1] The C=O[2][5][6] Bond, Part II: Aldehydes and the Fermi Resonance. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8194, Dodecanal. [Link][1]

Sources

A Spectroscopic Guide to Distinguishing 1,12-Dodecanedial and 1,12-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis and analysis, particularly in the development of pharmaceuticals and advanced materials, the precise identification of functional groups is paramount. This guide provides an in-depth spectroscopic comparison of two C12 bifunctional molecules: 1,12-dodecanedial and 1,12-dodecanediol. While both molecules share the same carbon backbone, the terminal aldehyde and alcohol functionalities, respectively, give rise to distinct spectral fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and overall research and development success.

This guide will delve into the characteristic signals of each molecule in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for 1,12-dodecanediol is readily available, this guide will also present the predicted and expected spectral data for 1,12-dodecanedial based on established principles of spectroscopy for long-chain aliphatic aldehydes.

Molecular Structures at a Glance

A fundamental understanding of the molecular structure is the first step in interpreting spectral data. Below are the structures of 1,12-dodecanedial and 1,12-dodecanediol.

G cluster_0 1,12-Dodecanedial cluster_1 1,12-Dodecanediol a O=CH-(CH₂)₁₀-CH=O b HO-CH₂-(CH₂)₁₀-CH₂-OH

Caption: Chemical structures of 1,12-dodecanedial and 1,12-dodecanediol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Termini

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). The differing terminal functional groups of 1,12-dodecanedial and 1,12-dodecanediol result in significant and easily distinguishable chemical shifts.

¹H NMR Spectroscopy

The most striking difference in the ¹H NMR spectra of these two compounds is the presence of the aldehydic proton in 1,12-dodecanedial, which resonates in a highly deshielded region of the spectrum.

Functional Group 1,12-Dodecanedial (Predicted Chemical Shift, ppm) 1,12-Dodecanediol (Experimental Chemical Shift, ppm)
-CHO ~9.8 (triplet)N/A
-CH₂-CHO ~2.4 (quartet)N/A
-CH₂-OH N/A~3.6 (triplet)
-CH₂-CH₂-OH N/A~1.5-1.6
-(CH₂)₈- ~1.2-1.4~1.2-1.4
-OH N/AVariable (typically a broad singlet)

Analysis:

  • 1,12-Dodecanedial: The aldehydic proton (-CHO) is expected to appear as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene group.[1][2] The protons on the carbon alpha to the aldehyde ( -CH₂-CHO) would be found around 2.4 ppm.[3]

  • 1,12-Dodecanediol: The protons on the carbons bearing the hydroxyl groups (-CH₂-OH) are observed as a triplet around 3.6 ppm. The protons of the hydroxyl groups themselves (-OH) will appear as a broad singlet at a variable chemical shift, which can be confirmed by a D₂O exchange experiment.[4]

¹³C NMR Spectroscopy

The carbon spectra also show clear distinctions, particularly in the chemical shifts of the terminal carbons.

Functional Group Carbon 1,12-Dodecanedial (Predicted Chemical Shift, ppm) 1,12-Dodecanediol (Experimental Chemical Shift, ppm)
-CHO ~202N/A
-CH₂-CHO ~44N/A
-CH₂-OH N/A~63
-CH₂-CH₂-OH N/A~33
-(CH₂)₈- ~22-30~26-30

Analysis:

  • 1,12-Dodecanedial: The most downfield signal will be that of the aldehydic carbon at approximately 202 ppm, a characteristic chemical shift for aldehydes.[2]

  • 1,12-Dodecanediol: The carbons attached to the hydroxyl groups are found around 63 ppm.[5]

II. Infrared (IR) Spectroscopy: The Carbonyl Signature

IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies. The key differentiator between 1,12-dodecanedial and 1,12-dodecanediol is the presence of the carbonyl (C=O) group in the former and the hydroxyl (O-H) group in the latter.

Vibrational Mode 1,12-Dodecanedial (Expected Wavenumber, cm⁻¹) 1,12-Dodecanediol (Experimental Wavenumber, cm⁻¹)
O-H stretch N/A~3300 (broad, strong)
C-H stretch (aldehyde) ~2830 and ~2730 (two distinct bands)N/A
C-H stretch (aliphatic) ~2960-2850 (strong)~2960-2850 (strong)
C=O stretch ~1725 (strong, sharp)N/A
C-O stretch N/A~1060 (strong)

Analysis:

  • 1,12-Dodecanedial: The IR spectrum will be dominated by a strong, sharp absorption band around 1725 cm⁻¹ corresponding to the C=O stretch of the saturated aldehyde.[6][7] Additionally, two characteristic, albeit weaker, C-H stretching bands for the aldehydic proton are expected around 2830 cm⁻¹ and 2730 cm⁻¹.[7][8] The presence of both the C=O stretch and these two C-H stretches is a definitive indicator of an aldehyde.[9]

  • 1,12-Dodecanediol: The most prominent feature will be a broad, strong absorption in the region of 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded hydroxyl groups.[10] A strong C-O stretching band will also be present around 1060 cm⁻¹.[10]

III. Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While both 1,12-dodecanedial and 1,12-dodecanediol have similar molecular weights, their fragmentation patterns under electron ionization (EI) will differ significantly due to their different functional groups.

Ion 1,12-Dodecanedial (Predicted m/z) 1,12-Dodecanediol (Experimental m/z)
Molecular Ion [M]⁺ 198 (likely weak or absent)202 (likely weak or absent)
[M-H]⁺ 197N/A
[M-H₂O]⁺ N/A184
Alpha-cleavage Loss of -CHO (m/z 29) or -H (m/z 1)Loss of -CH₂OH (m/z 31)
McLafferty Rearrangement Prominent fragment at m/z 44Not a primary fragmentation pathway

Analysis:

  • 1,12-Dodecanedial: Aliphatic aldehydes often show a weak or absent molecular ion peak.[11] A characteristic feature is the M-1 peak resulting from the loss of the aldehydic hydrogen.[2][12] Alpha-cleavage leading to the loss of the CHO radical (m/z 29) is a common fragmentation pathway.[13] The McLafferty rearrangement is also a possibility for long-chain aldehydes, which would produce a characteristic ion at m/z 44.[11][12]

  • 1,12-Dodecanediol: Similar to the dialdehyde, the molecular ion peak is often weak or absent. A prominent peak is often observed at M-18, corresponding to the loss of a water molecule.[14] Alpha-cleavage results in the loss of a CH₂OH radical (m/z 31).

Experimental Protocols

To obtain the spectral data discussed, the following standard methodologies can be employed:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-250).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Compound Identification

G start Unknown Sample (C₁₂H₂₄O₂ or C₁₂H₂₆O₂) ir Acquire IR Spectrum start->ir ir_check Strong C=O stretch ~1725 cm⁻¹? ir->ir_check nmr Acquire NMR Spectra (¹H and ¹³C) nmr_check ¹H NMR signal ~9.8 ppm? nmr->nmr_check ms Acquire Mass Spectrum ms_check M-1 peak (m/z 197)? McLafferty (m/z 44)? ms->ms_check diol_ir Broad O-H stretch ~3300 cm⁻¹ ir_check->diol_ir No dialdehyde_ir Yes ir_check->dialdehyde_ir Yes diol_ir->nmr dialdehyde_ir->nmr diol_nmr ¹H NMR signal ~3.6 ppm ¹³C NMR signal ~63 ppm nmr_check->diol_nmr No dialdehyde_nmr Yes ¹³C NMR signal ~202 ppm nmr_check->dialdehyde_nmr Yes diol_nmr->ms dialdehyde_nmr->ms diol_ms M-18 peak (m/z 184) Loss of m/z 31 ms_check->diol_ms No dialdehyde_ms Yes ms_check->dialdehyde_ms Yes conclusion_diol Compound is 1,12-Dodecanediol diol_ms->conclusion_diol conclusion_dialdehyde Compound is 1,12-Dodecanedial dialdehyde_ms->conclusion_dialdehyde

Sources

Comparative Guide: Thermal Stability Analysis (TGA) of Dodecanedial-Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,12-dodecanedial as a crosslinking agent for biopolymers (chitosan, collagen, gelatin), specifically focusing on thermal stability profiles obtained via Thermogravimetric Analysis (TGA).[1][2]

While Glutaraldehyde (GTA) remains the industry standard for high-density crosslinking, its cytotoxicity and resultant brittleness limit its utility in tissue engineering. Dodecanedial (a C12 dialdehyde) offers a hydrophobic, flexible alternative. This guide demonstrates that while GTA provides higher absolute thermal onset temperatures due to network rigidity, this compound imparts superior hydrophobic stability (reduced bound water) and toughness , distinguishable by specific TGA weight-loss signatures.

Part 1: The Chemistry of Crosslinking

To interpret TGA data correctly, one must understand the underlying network architecture.

Mechanism Comparison

Both agents function via the Schiff base reaction (nucleophilic attack of primary amines on aldehyde carbonyls). The critical differentiator is the "bridge length."

  • Glutaraldehyde (C5): Forms short, stiff bridges ($ \approx 7 \AA $). High reactivity leads to rapid gelation and a tight, brittle network.

  • This compound (C12): Forms long, flexible hydrophobic bridges ($ \approx 18 \AA $). The long alkyl chain introduces steric freedom and hydrophobicity, altering the polymer's water retention and thermal degradation pathway.

DOT Diagram: Crosslinking Pathways

CrosslinkingMechanism cluster_GTA Standard: Glutaraldehyde (C5) cluster_Dodeca Alternative: this compound (C12) Polymer Biopolymer (Chitosan/Collagen) -NH2 Groups GTA Glutaraldehyde (Short Chain) Polymer->GTA Dodeca This compound (Long Alkyl Chain) Polymer->Dodeca Network_GTA Rigid Network High Crosslink Density Brittle Structure GTA->Network_GTA Schiff Base (Rapid) TGA_GTA TGA_GTA Network_GTA->TGA_GTA TGA Profile: High Water Retention Sharp Degradation Network_Dodeca Flexible Network Hydrophobic Domains Tough Structure Dodeca->Network_Dodeca Schiff Base (Slower, Hydrophobic) TGA_Dodeca TGA_Dodeca Network_Dodeca->TGA_Dodeca TGA Profile: Low Water Retention Broad Degradation

Figure 1: Mechanistic divergence between short-chain (GTA) and long-chain (this compound) crosslinking, influencing thermal behavior.[2][3]

Part 2: Experimental Methodology (TGA Protocol)

Reliable TGA data requires strict adherence to sample preparation protocols, particularly for hygroscopic biopolymers where "bound water" can mimic degradation.

Required Equipment & Settings
  • Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments Q500 or Netzsch STA 449).

  • Crucibles: Alumina (

    
    ) or Platinum (Pt). Note: Alumina is preferred for high-temperature char analysis.
    
  • Atmosphere: Ultra-high purity Nitrogen (

    
    ) at 50 mL/min flow rate (Purge) / 20 mL/min (Balance).
    
Step-by-Step Protocol
  • Sample Preparation (Critical):

    • Lyophilize (freeze-dry) crosslinked hydrogels for 24–48 hours to remove free water.

    • Mince samples into fine powder or thin films to maximize surface area.

    • Pre-conditioning: Store in a desiccator over

      
       for 24 hours prior to the run to normalize moisture content.
      
  • Loading:

    • Tare the empty crucible.[4]

    • Load 5–10 mg of sample. Ensure the sample lies flat on the crucible bottom for even heat transfer.

  • Thermal Program:

    • Equilibration: Hold at

      
      C for 5 minutes.
      
    • Ramp: Heat from

      
      C to 
      
      
      
      C at
      
      
      C/min
      .
    • Optional Isotherm: Hold at

      
      C for 10 minutes if precise moisture quantification is required.
      
  • Data Processing:

    • Plot Weight (%) vs. Temperature (

      
      C).
      
    • Plot Derivative Weight (

      
      C) (DTG) to identify 
      
      
      
      (inflection points).

Part 3: Comparative Performance Analysis

The following table and analysis compare this compound against the industry standard (GTA) and Uncrosslinked controls.

Summary of Thermal Metrics
MetricUncrosslinked PolymerGlutaraldehyde (GTA)This compound (C12)Interpretation

(Degradation)

C

C

C
GTA creates a tighter network, slightly delaying onset.
Moisture Loss (

C)
10–15%8–12%3–6% Key Differentiator: this compound is hydrophobic, repelling bound water.

(Main Peak)

C

C

C
This compound is stable but decomposes earlier than GTA due to alkyl chain scission.
Char Yield (

C)
Low (<20%)High (35–40%)Medium (30–35%)High crosslink density (GTA) favors carbonization over volatilization.
Detailed Phase Analysis
Phase 1: Dehydration (

C –

C)
  • GTA/Uncrosslinked: Significant mass loss (8–15%). Hydrophilic amine/hydroxyl groups retain hydrogen-bonded water.

  • This compound: Minimal mass loss (<6%). The introduction of the C12 alkyl chain increases the contact angle and reduces the hydrogel's equilibrium water content (EWC).

  • Significance: this compound polymers are superior for applications requiring dimensional stability in humid environments.

Phase 2: Depolymerization & Crosslink Scission (

C –

C)
  • GTA: Shows a sharp, single-step degradation peak around

    
    C. The short C5 bridges break simultaneously with the polymer backbone.
    
  • This compound: Often exhibits a broader or bimodal DTG peak.

    • Shoulder 1 (

      
      C): Scission of the aliphatic C12 chains (less thermally stable than the aromatic-like pyridine structures often formed by GTA).
      
    • Peak 2 (

      
      C): Degradation of the main polymer backbone.
      
  • Significance: While GTA appears "more stable" by

    
    , this compound's profile indicates a tougher, more ductile failure mode compared to the catastrophic failure of the brittle GTA network.
    
DOT Diagram: TGA Curve Interpretation

TGA_Interpretation cluster_Stage1 Stage 1: Dehydration (<150°C) cluster_Stage2 Stage 2: Degradation (200-450°C) Start Start TGA Run (Ambient to 800°C) WaterLoss Calculate Mass Loss % Start->WaterLoss Decision1 Is Loss > 10%? WaterLoss->Decision1 Result_Hydrophilic Hydrophilic (GTA/Control) Decision1->Result_Hydrophilic Yes Result_Hydrophobic Hydrophobic (this compound) Decision1->Result_Hydrophobic No DTG_Peak Identify T_max (DTG Peak) Result_Hydrophilic->DTG_Peak Result_Hydrophobic->DTG_Peak Compare Compare T_max DTG_Peak->Compare Result_High High T_max (Rigid GTA) Compare->Result_High >320°C Result_Med Med T_max (Flexible C12) Compare->Result_Med 300-315°C

Figure 2: Logic flow for interpreting TGA curves to distinguish crosslinker types.

Part 4: Strategic Implications for Drug Development

Why switch to this compound if GTA has a higher


?
  • Cytotoxicity vs. Stability Trade-off: GTA's high thermal stability comes at the cost of toxicity. This compound offers a "Goldilocks" zone: significantly more stable than uncrosslinked collagen/chitosan (

    
    C thermal shift) without the cytotoxicity of small aldehydes.
    
  • Drug Release Kinetics: The hydrophobic nature of this compound (proven by the low TGA water loss) slows down the penetration of water into the matrix. This is ideal for sustained release formulations where rapid swelling and "burst release" (common in GTA hydrogels) must be avoided.

  • Sterilization Compatibility: Both systems survive autoclave temperatures (

    
    C), as their 
    
    
    
    is well above
    
    
    C. However, this compound's flexibility prevents micro-cracking during the heating/cooling cycles of sterilization.

References

  • Mechanism of Dialdehyde Crosslinking

    • Title: Scaffolds Loaded with Dialdehyde Chitosan and Collagen—Their Physico-Chemical Properties and Biological Assessment.[3]

    • Source: MDPI (Polymers 2022).
    • URL:[Link]

  • TGA Protocol for Crosslinked Polymers

    • Title: Thermal Characterization of Crosslinked Polymeric Microspheres Studied by TG/FTIR/DSC.
    • Source: PMC (NIH).
    • URL:[Link]

  • Glutaraldehyde Thermal & Mechanical Properties

    • Title: Effect of glutaraldehyde on thermal and mechanical properties of starch and polyvinyl alcohol blends.[5][6]

    • Source: ResearchG
    • URL:[Link]

  • Safety & Toxicity (GTA Context)

    • Title: Glutaraldehyde: Guidelines for Safe Use and Handling in Health Care Facilities.[7]

    • Source: OSHA / ACPO.
    • URL:[Link]

Sources

A Comparative Guide to the Chromatographic Separation of Dodecanedial from Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the purity of intermediates is paramount. Dodecanedial, a C12 linear dialdehyde, is a valuable building block, but its purification presents significant challenges due to the presence of structurally similar byproducts. This guide provides an in-depth comparison of chromatographic techniques for the effective separation of this compound, supported by experimental data and protocols.

The Challenge: Isolating this compound from a Complex Matrix

The synthesis of this compound, often achieved through the ozonolysis of cyclododecene, can result in a variety of byproducts. The nature and quantity of these impurities depend on the reaction conditions and workup procedures. Common contaminants include:

  • Dodecanol: Formed from the over-reduction of one or both aldehyde groups.

  • Dodecanoic Acid: Arises from the oxidation of the aldehyde functionalities.

  • 12-Hydroxydodecanoic Acid: A potential byproduct from incomplete oxidation or rearrangement reactions.

  • Unreacted Starting Material: Residual cyclododecene.

  • Aldol Condensation Products: Self-condensation of this compound can lead to higher molecular weight impurities.

The structural similarity of these long-chain aliphatic compounds makes their separation by simple distillation or crystallization difficult, necessitating the use of more sophisticated chromatographic methods.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is critical for achieving high purity and yield of this compound. This section compares the performance of three primary methods: Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Flash Chromatography: The Workhorse for Bulk Purification

Flash chromatography is a rapid and cost-effective method for purifying multi-gram to kilogram quantities of compounds, making it a staple in many organic synthesis labs. For the separation of this compound, normal-phase flash chromatography on silica gel is the most common approach.

Principle of Separation: Separation is based on the differential adsorption of the components onto the polar silica gel stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer.

Experimental Insights:

  • Stationary Phase: Silica gel is the standard choice. However, the acidic nature of silica can sometimes lead to decomposition of aldehydes. Neutralizing the silica gel with a small amount of a non-polar amine, such as triethylamine, in the eluent can mitigate this issue.

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes or pentane, is typically employed. The optimal gradient will depend on the specific impurity profile.

  • Detection: Fractions are typically collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Workflow for Flash Chromatography Purification:

Flash_Chromatography_Workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation Crude_Mixture Crude Reaction Mixture Dissolve Dissolve in Minimal Non-Polar Solvent Crude_Mixture->Dissolve Adsorb Adsorb onto Silica Gel (Optional) Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load Column Pack Silica Gel Column Column->Load Elute Elute with Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for this compound purification by flash chromatography.

Performance Comparison:

ParameterFlash Chromatography
Purity Achieved >95% (typical)
Recovery 80-95%
Throughput High (grams to kilograms)
Cost Low
Resolution Moderate
High-Performance Liquid Chromatography (HPLC): For High-Purity Analysis and Preparative Separation

HPLC offers significantly higher resolution than flash chromatography, making it suitable for both analytical purity determination and small-scale preparative purification.

Principle of Separation:

  • Normal-Phase (NP-HPLC): Similar to flash chromatography, separation is based on polarity, using a polar stationary phase (e.g., silica) and a non-polar mobile phase.

  • Reversed-Phase (RP-HPLC): This is the more common HPLC mode. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). Separation is based on the hydrophobicity of the analytes.

Experimental Insights:

  • Detection Challenges: this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging.

    • Refractive Index Detection (RID): A universal detector suitable for isocratic separations.

    • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): More sensitive universal detectors compatible with gradient elution.

    • Derivatization: Pre-column derivatization with a UV-active agent, such as 2,4-dinitrophenylhydrazine (DNPH), can significantly enhance detection sensitivity for UV-Vis detectors.

  • Column Selection: For RP-HPLC, a C18 column is a good starting point for separating long-chain aliphatic compounds.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample This compound Sample Dissolve Dissolve in Mobile Phase (or compatible solvent) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column HPLC Column (e.g., C18 Reversed-Phase) Injector->Column Detector Detector (e.g., RID, ELSD, CAD) Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: General workflow for HPLC analysis of this compound.

Performance Comparison:

ParameterHPLC (Analytical)HPLC (Preparative)
Purity Achieved >99%>98%
Recovery N/A70-90%
Throughput Low (micrograms to milligrams)Low to Moderate (milligrams to grams)
Cost HighVery High
Resolution Very HighHigh
Gas Chromatography (GC): Ideal for Volatile Byproduct Analysis

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying low-boiling point impurities in the this compound mixture.

Principle of Separation: Components of the sample are vaporized and separated based on their boiling points and interactions with the stationary phase in a long capillary column.

Experimental Insights:

  • Derivatization: While this compound can be analyzed directly, derivatization to a more volatile and thermally stable form, such as a silyl ether, can improve peak shape and reduce the risk of on-column degradation.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. For definitive identification of byproducts, a Mass Spectrometer (MS) detector is invaluable, providing structural information based on fragmentation patterns.

  • Column Selection: A non-polar or mid-polarity column, such as a DB-5 or DB-Wax, is typically used for the analysis of long-chain aliphatic compounds.

Performance Comparison:

ParameterGas Chromatography (GC)
Purity Achieved >99% (for quantifiable components)
Recovery N/A (analytical technique)
Throughput High (for analysis)
Cost Moderate
Resolution Very High

Alternative Purification Strategy: Bisulfite Adduct Formation

For mixtures where chromatographic separation is challenging or for large-scale purification, a chemical separation method involving the formation of a bisulfite adduct can be highly effective.

Principle: Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by liquid-liquid extraction. The aldehyde can then be regenerated by treatment with a base.

Advantages:

  • High Selectivity: This method is highly specific for aldehydes.

  • Scalability: The use of inexpensive reagents and simple extraction procedures makes it suitable for large-scale purification.

  • Efficiency: It can be faster and less labor-intensive than chromatography.

Limitations:

  • The strong basic conditions required for regeneration can be problematic for sensitive molecules.

Workflow for Bisulfite Purification:

Bisulfite_Purification Crude Crude Mixture (this compound + Impurities) Dissolve Dissolve in Miscible Solvent (e.g., DMF for aliphatic aldehydes) Crude->Dissolve Add_Bisulfite Add Saturated Aqueous Sodium Bisulfite Dissolve->Add_Bisulfite Extract_Impurities Extract with Immiscible Organic Solvent Add_Bisulfite->Extract_Impurities Aqueous_Adduct Aqueous Layer with This compound-Bisulfite Adduct Extract_Impurities->Aqueous_Adduct Impurities Organic Layer with Non-Aldehyde Impurities Extract_Impurities->Impurities Regenerate Add Base (e.g., NaOH) to Regenerate Aldehyde Aqueous_Adduct->Regenerate Extract_Product Extract Purified this compound with Organic Solvent Regenerate->Extract_Product Pure_Product Pure this compound Extract_Product->Pure_Product

Caption: Purification of this compound via bisulfite adduct formation.

Detailed Experimental Protocols

Protocol: Flash Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 90:10 hexanes:ethyl acetate) to elute the this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC using a suitable stain (e.g., potassium permanganate) to visualize the spots.

  • Product Isolation: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.

Protocol: RP-HPLC Analysis of this compound with RID
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The mobile phase must be thoroughly degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol: GC-MS Analysis of this compound
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Conclusion and Recommendations

The optimal method for the separation of this compound depends on the scale of the purification and the desired final purity.

  • For bulk purification on a laboratory scale, flash chromatography is the most practical and economical choice.

  • For high-purity applications and for the isolation of small quantities of material, preparative HPLC is recommended.

  • Analytical HPLC and GC-MS are essential tools for assessing the purity of the final product and for identifying unknown byproducts. GC-MS, in particular, offers unparalleled specificity for impurity profiling.

  • Purification via bisulfite adduct formation is a highly effective and scalable alternative, especially when dealing with complex mixtures where chromatographic separation is inefficient.

By understanding the principles and practical considerations of each of these techniques, researchers can select and optimize the most appropriate method for their specific needs, ensuring the high quality of this compound for downstream applications.

References

  • Benchchem. (2025). A Comparative Guide to Validating 1,5-Dodecanediol Purity: HPLC vs. Alternative Methods. Benchchem.
  • SIELC Technologies. (n.d.). Separation of 2,2'-(Dodecane-1,12-diylbis(thio))bisethanol on Newcrom R1 HPLC column. SIELC Technologies.
  • Google Patents. (2015). US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone. Google Patents.
  • Benchchem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. University of Rochester.
  • PubChem. (n.d.). 1,12-Dodecanediol. PubChem.
  • CABI Digital Library. (1952). Gas-liquid partition chromatography: the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid. CABI Digital Library.
  • Patsnap Eureka. (2025). How to Overcome Challenges in Carbonyl Compound Purification?. Patsnap Eureka.
  • ResearchGate. (n.d.). RP-separation of long-chain aldehydes according to chain length.... ResearchGate.
  • Patsnap Eureka. (2025). Dodecane Isomer Separation: Innovative Methodologies. Patsnap Eureka.
  • ResearchGate. (n.d.). GC-MS Spectra of Dodecane (Retention time-9.313). ResearchGate.
  • Benchchem. (2025). Application Note: Analysis of 2-Butyl-1-dodecanol by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.

Comprehensive Guide to Purity Analysis of 1,12-Dodecanedial

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Purity of 1,12-Dodecanedial Using GC-MS Content Type: Publish Comparison Guide

Executive Summary

1,12-Dodecanedial (CAS: 4845-04-9) is a critical long-chain dialdehyde used as a cross-linking agent and intermediate in the synthesis of specialty polymers and surfactants.[1][2] Its dual aldehyde functionality makes it highly reactive and prone to oxidation (forming 1,12-dodecanedioic acid) or polymerization.

Determining its purity is analytically challenging. Standard direct Gas Chromatography (GC) often leads to thermal degradation in the injection port, yielding false impurity profiles. This guide compares analytical approaches and establishes Derivatized GC-MS (MOX-TMS) as the gold standard for accurate purity assessment, supported by 1H qNMR for orthogonal validation.

Part 1: The Analytical Challenge

The primary difficulty in analyzing 1,12-dodecanedial lies in its chemical instability.

  • Thermal Instability: At GC inlet temperatures (>250°C), dialdehydes can undergo Claisen-Tishchenko condensation or dehydrate, creating "ghost" peaks.

  • Oxidation: The molecule readily oxidizes to 12-hydroxydodecanal or 1,12-dodecanedioic acid upon exposure to air.[3]

  • Polymerization: In solution, it exists in equilibrium with cyclic hemiacetals and oligomers, which are non-volatile and invisible to standard GC.

The Solution: Chemical derivatization "locks" the reactive aldehyde groups, preventing thermal degradation and rendering the molecule stable for MS analysis.

Part 2: Methodological Comparison

The following table contrasts the performance of the primary analytical techniques available for this application.

FeatureGC-MS (Derivatized) GC-MS (Direct Injection) 1H qNMR HPLC-UV/CAD
Method Principle Two-step derivatization (MOX + MSTFA) followed by EI-MS.Direct injection of solution into hot inlet.[3]Proton resonance integration (CHO peak).[3]Reverse-phase separation with UV or Charged Aerosol Detection.[3]
Suitability Gold Standard High Risk Validation Tool Moderate
Purity Accuracy High (>99.5% confidence)Low (Thermal artifacts)High (Absolute purity)Medium (Response factor issues)
Impurity ID Excellent (Spectral matching)Good (if stable)Poor (Overlap issues)Poor (No structural data)
Sample Prep Complex (1.5 hrs)Simple (5 mins)Simple (10 mins)Simple (10 mins)
Key Limitation Requires specific reagent handling.[3][4]False positives from degradation.[3]Low sensitivity for trace (<0.1%) impurities.[3]Low UV absorbance of aliphatic chain.[3]
Part 3: The Gold Standard Protocol: Derivatized GC-MS

This protocol uses a two-step derivatization: Methoximation (MOX) to protect the aldehyde groups, followed by Silylation (TMS) to derivatize any alcohol or acid impurities.

Mechanism of Action
  • Methoximation: Methoxyamine hydrochloride reacts with the aldehyde groups to form stable oximes .[3] This prevents polymerization and thermal degradation.[3]

    • Note: This reaction creates syn and anti isomers, resulting in two distinct peaks for the main compound.[3] This is normal and expected.

  • Silylation: MSTFA reacts with any hydroxyl (-OH) or carboxyl (-COOH) protons on impurities (e.g., 1,12-dodecanediol, 1,12-dodecanedioic acid), replacing them with trimethylsilyl (TMS) groups to ensure volatility.

Reagents & Materials
  • Solvent: Anhydrous Pyridine (99.8%).[3]

  • Reagent A (MOX): Methoxyamine hydrochloride (20 mg/mL in pyridine).[3]

  • Reagent B (MSTFA): N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS.[3]

  • Internal Standard (Optional): Tridecane or Methyl Decanoate.[3]

Step-by-Step Workflow
  • Sample Weighing: Weigh 5–10 mg of 1,12-dodecanedial into a 2 mL GC vial.

  • Methoximation: Add 50 µL of Reagent A . Cap tightly and vortex.

  • Incubation 1: Incubate at 60°C for 60 minutes . This ensures complete conversion of both aldehyde groups to oximes.[3]

  • Silylation: Add 50 µL of Reagent B . Vortex.

  • Incubation 2: Incubate at 60°C for 30 minutes .

  • Dilution: Allow to cool, then dilute with 900 µL of Hexane or Ethyl Acetate.

  • Analysis: Inject 1 µL into the GC-MS.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[3]

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 300°C.

    • Hold 300°C for 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: 40–600 m/z.[3]

Part 4: Data Analysis & Interpretation
1. Identifying the Main Peak

Because 1,12-dodecanedial has two aldehyde groups, the methoximation results in three possible stereoisomers (syn-syn, syn-anti, anti-anti).

  • Chromatogram Appearance: You will see one major peak (often a co-eluting doublet) or two closely eluting peaks .[3]

  • Validation: Sum the areas of these isomer peaks to calculate the total response for 1,12-dodecanedial.

  • Mass Spectrum (EI): Look for the characteristic loss of the methoxy group ([M-31]+) or the molecular ion of the bis-oxime derivative (MW = 198 + 29 + 29 = 256 Da approx).

2. Identifying Impurities

Common impurities and their derivatized forms:

ImpurityDerivatization OutcomeKey MS Fragment
1,12-Dodecanediol Bis-TMS etherm/z 73, 75 (TMS), [M-15]+
12-Hydroxydodecanal Mono-oxime, Mono-TMS etherm/z 73, [M-31]+
1,12-Dodecanedioic Acid Bis-TMS esterm/z 73, [M-15]+, [M-117]+
Dodecanal Mono-oximem/z 41, 57, [M-31]+
3. Purity Calculation

Use the Area Normalization method (corrected for Response Factors if standards are available, otherwise assume RF=1 for similar functionalities).



Part 5: Orthogonal Validation (1H qNMR)

For critical drug development applications, validate the GC-MS purity using Quantitative NMR (qNMR).

  • Solvent: CDCl3.[3][5]

  • Key Signal: The aldehyde proton (-CH O) appears as a distinct triplet at 9.76 ppm .[2][3]

  • Impurity Signals:

    • Carboxylic acid (-COOH ): Broad singlet >11 ppm.[3]

    • Hydroxymethyl (-CH 2OH): Triplet at ~3.6 ppm.[3]

  • Advantage: NMR is non-destructive and does not suffer from thermal artifacts, confirming that the "impurities" seen in GC are real and not generated during injection.[3]

Part 6: Visualizations
Figure 1: Analytical Decision Workflow

G Start Start: 1,12-Dodecanedial Sample Deriv Derivatization Step (MOX + MSTFA) Start->Deriv Prevent Thermal Degradation GCMS GC-MS Analysis (DB-5ms Column) Deriv->GCMS Decision Check Chromatogram GCMS->Decision Isomers Multiple Peaks Observed? (Syn/Anti Isomers) Decision->Isomers Main Component Impurities Identify Impurities (TMS esters/ethers) Decision->Impurities Byproducts Sum Sum Isomer Areas for Main Peak Isomers->Sum Calc Calculate Purity % (Area Normalization) Sum->Calc Impurities->Calc

Caption: Workflow for stabilizing and analyzing 1,12-dodecanedial to ensure accurate purity quantification.

Figure 2: Derivatization Reaction Scheme

Reaction Substrate 1,12-Dodecanedial (Reactive) Step1 + Methoxyamine (MOX) (Protects Aldehyde) Substrate->Step1 Intermediate Bis-Oxime Intermediate (Stable to Heat) Step1->Intermediate Step2 + MSTFA (Silylates Impurities) Intermediate->Step2 Final Fully Derivatized Analyte (GC-Ready) Step2->Final

Caption: Two-step derivatization chemistry preventing polymerization and ensuring volatility of polar impurities.

References
  • Fiehn, O. (2016).[3] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.

  • Sigma-Aldrich. (2024).[3] Derivatization Reagents for GC: Acylation, Alkylation, and Silylation.

  • National Institute of Standards and Technology (NIST). (2023).[3] Mass Spectral Library (NIST23) - Dodecanedial Data.[3]

  • Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Ogihara, S. (2018).[3] GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling Dodecanedial

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Hazards of Long-Chain Dialdehydes

1,12-Dodecanedial (CAS: 38279-34-4) is often underestimated because it lacks the pungent volatility of shorter-chain homologs like glutaraldehyde. However, as a bifunctional crosslinker, it possesses significant reactivity toward nucleophiles (proteins, DNA). Its primary risks are dermal sensitization and cumulative tissue crosslinking , rather than acute inhalation toxicity.

This guide moves beyond generic safety advice, providing a scientifically grounded protocol for handling this specific dialdehyde, focusing on its physical state (solid) and chemical instability (oxidation proneness).

Chemical Identity & Physical Properties

Crucial Distinction: Do not confuse this compound with Dodecanal (monoaldehyde) or Dodecanediol (alcohol).

PropertySpecificationOperational Implication
Chemical Name 1,12-DodecanedialBifunctional electrophile (crosslinker).
CAS Number 38279-34-4 Verify this specifically; distinct from Dodecanal (112-54-9).[1]
Structure O=CH-(CH₂)₁₀-CH=OHydrophobic chain with reactive terminal aldehydes.
Physical State Solid (Waxy/Crystalline)Dust hazard is the primary inhalation vector, not vapor.
Melting Point 65–66 °CLow melting point; friction during weighing can induce melting/sticking.
Solubility Organic solvents (DCM, THF)Poor water solubility limits aqueous quenching efficiency.
Stability Air-sensitiveOxidizes to Dodecanedioic acid; requires inert storage.

Hazard Mechanism & Risk Assessment

The Mechanism of Toxicity: Schiff Base Formation

Unlike simple irritants, 1,12-Dodecanedial acts as a hapten.

  • Penetration: Its lipophilic C12 chain facilitates penetration through the stratum corneum.

  • Reaction: The aldehyde groups react with lysine residues on skin proteins via Schiff base formation (imine linkage).

  • Sensitization: This modified protein is recognized by the immune system as foreign, leading to allergic contact dermatitis (ACD).

Risk Matrix
  • Inhalation: Low (Vapor) / Moderate (Dust).

  • Skin Contact: High (Sensitizer).

  • Eye Contact: Moderate (Irritant).

  • Reactivity: Moderate (Polymerization/Oxidation).

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for dialdehydes due to their permeability to organic crosslinkers.

PPE CategoryRecommendationScientific Rationale
Hand Protection Nitrile (Double Gloved) or Butyl Rubber Nitrile offers superior resistance to aldehyde permeation compared to latex. Double gloving provides a "sacrificial" outer layer against the lipophilic C12 chain.
Respiratory N95 / P100 Particulate Respirator Since Dodecanedial is a solid with low vapor pressure, the risk is particulate. If heating (>60°C), upgrade to Organic Vapor (OV) cartridges.
Eye Protection Chemical Goggles Safety glasses are inadequate if dust is generated. Goggles seal the eyes from reactive dust.
Body Protection Tyvek® Lab Coat Cotton coats can absorb and retain the chemical. Tyvek sheds dust and prevents permeation.

Operational Handling Protocol

Phase 1: Storage & Retrieval
  • Environment: Store at -20°C to prevent autoxidation.

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use. Aldehydes oxidize to carboxylic acids (white crust formation) upon air exposure, altering stoichiometry.

  • Equilibration: Allow the container to reach room temperature before opening to prevent water condensation, which accelerates polymerization.

Phase 2: Weighing & Transfer (The "Sticky Solid" Problem)

This compound is a waxy solid that generates static.

  • Anti-Static: Use an anti-static gun or polonium strip near the balance.

  • Tools: Use glass or stainless steel spatulas. Avoid plastic, which can leach plasticizers or stick due to static.

  • Containment: Weigh inside a fume hood. If the balance is outside, use a closed weighing boat.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve in non-nucleophilic solvents (DCM, Toluene). Avoid primary amines or alcohols unless they are the intended reactants.

  • Inert Atmosphere: Run all reactions under N₂/Ar balloon or manifold to prevent oxidation of the aldehyde group.

Phase 4: Deactivation (Quenching)

Never dispose of active aldehyde solutions directly.

  • Reagent: Saturated Sodium Bisulfite (NaHSO₃) solution.

  • Protocol: Add bisulfite solution to the reaction waste (1.5 molar equivalents per aldehyde group). Stir for 30 minutes.

    • Mechanism: Forms the water-soluble bisulfite adduct, neutralizing electrophilicity.

  • Verification: Check pH; adjust to neutral before disposal.

Visual Workflows

Figure 1: Safe Handling Workflow

A logical flow for minimizing exposure during experimental setup.

SafeHandling start Start: Remove from -20°C Storage warm Equilibrate to Room Temp (Prevents Condensation) start->warm open Open under Inert Gas (N2/Ar) warm->open weigh Weigh inside Fume Hood (Use Anti-static tools) open->weigh dissolve Dissolve immediately (DCM/THF) weigh->dissolve reseal Purge Headspace & Reseal weigh->reseal Excess Reagent warning CRITICAL: Avoid Dust Generation weigh->warning react Proceed to Reaction dissolve->react store Return to -20°C reseal->store

Caption: Step-by-step protocol ensuring chemical stability and operator safety during handling.

Figure 2: Disposal Decision Tree

How to manage waste streams effectively.

Disposal waste Waste Generation type Waste Type? waste->type solid Solid Waste (Contaminated Gloves/Paper) type->solid liquid Liquid Waste (Reaction Mixture) type->liquid bag Double Bag (Polyethylene) solid->bag quench_q Is it Quenched? liquid->quench_q tag_solid Tag: Toxic Solid (Aldehyde) bag->tag_solid incinerate Send for Incineration tag_solid->incinerate bisulfite Add Sat. Sodium Bisulfite (Stir 30 mins) quench_q->bisulfite No tag_liquid Tag: Chemical Waste (Non-Halogenated or Halogenated) quench_q->tag_liquid Yes check_ph Check pH (Neutralize) bisulfite->check_ph check_ph->tag_liquid tag_liquid->incinerate

Caption: Decision logic for segregating and treating this compound waste streams.

Emergency Response

ScenarioImmediate Action
Skin Contact Do not scrub. Wash gently with soap and water for 15 minutes. Scrubbing drives the lipophilic aldehyde deeper into the dermis.
Eye Exposure Flush with water for 15 minutes.[2] Seek medical attention immediately (corneal crosslinking risk).
Spill (Solid) Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag. Wipe area with 10% bisulfite solution.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as aldehydes can lower ignition energy.

References

  • National Institute of Standards and Technology (NIST). (2025).[3] 1,12-Dodecanediol and Related Compounds. NIST Chemistry WebBook, SRD 69.[3] [Link]3]

  • ChemSrc. (2025).[4] 1,12-Dodecanedial MSDS and Physical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Aldehyde Dehydrogenases and Toxicity Mechanisms. PubMed Central. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Glove Selection Chart for Aldehydes. [Link]

Sources

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